molecular formula C9H9Br2FO B6293349 1,5-Dibromo-3-fluoro-2-propoxybenzene CAS No. 2413441-18-4

1,5-Dibromo-3-fluoro-2-propoxybenzene

Cat. No.: B6293349
CAS No.: 2413441-18-4
M. Wt: 311.97 g/mol
InChI Key: FUKXBWGZVFMLNG-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-fluoro-2-propoxybenzene (CAS 2413441-18-4) is a halogenated aromatic compound of interest in chemical research and development. It belongs to a class of molecules frequently employed as key synthetic intermediates and building blocks in organic synthesis . The strategic placement of bromine and fluorine atoms on the benzene ring, along with the propoxy chain, makes it a versatile precursor for further functionalization, particularly through metal-catalyzed cross-coupling reactions. Compounds of this structural type are primarily investigated for their potential in constructing more complex molecular architectures used in pharmaceuticals, agrochemicals, and materials science . Researchers value this scaffold for its utility in structure-activity relationship (SAR) studies and in the development of novel chemical entities. As with all fine chemicals, proper handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXBWGZVFMLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Bromo-1,3-difluoro-2-propoxybenzene (CAS 1309933-01-4)

[1][2][3]

Executive Summary & Strategic Utility

5-Bromo-1,3-difluoro-2-propoxybenzene is a specialized halogenated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and liquid crystal (LC) mesogens. Its structural value lies in its trifunctional core :

  • 5-Bromo Position: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.

  • 1,3-Difluoro Motif: Provides metabolic stability (blocking oxidative metabolism) and modulates lipophilicity (LogP) and pKa of nearby functional groups via electron withdrawal.

  • 2-Propoxy Group: A steric and lipophilic anchor that improves solubility and permeability in biological systems, or induces nematic phases in material science applications.

This compound is a critical building block for GPR119 agonists (metabolic disorders) and negative dielectric anisotropy materials in display technologies.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 5-Bromo-1,3-difluoro-2-propoxybenzene
CAS Number 1309933-01-4
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol
SMILES CCCOC1=C(F)C=C(Br)C=C1F
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point (Calc.) 245.0 ± 35.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
LogP (Predicted) 3.82 (High Lipophilicity)
Flash Point >100 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Synthesis & Manufacturing Process

The synthesis of CAS 1309933-01-4 typically follows a convergent route starting from 2,6-difluorophenol . The process requires strict regiochemical control to ensure the bromine is installed at the para position relative to the oxygen, followed by alkylation.

Retrosynthetic Analysis
  • Disconnection: The C-O bond (ether formation) and the C-Br bond (electrophilic aromatic substitution).

  • Strategy: Bromination before alkylation is preferred to avoid side reactions on the propyl chain, although alkylation-first routes are possible if mild bromination conditions are used. The most robust route is Bromination → Alkylation .

Optimized Synthetic Workflow (Step-by-Step)

Step 1: Regioselective Bromination

  • Precursor: 2,6-Difluorophenol.

  • Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.

  • Protocol:

    • Dissolve 2,6-difluorophenol in ACN at 0°C.

    • Add NBS (1.05 eq) portion-wise to control exotherm.

    • Stir at room temperature for 4 hours. The directing effects of the -OH (ortho/para) and -F (ortho/para) groups synergize to direct bromine to the 4-position (para to -OH).

    • QC Check: Monitor by TLC/HPLC for disappearance of starting material.

    • Workup: Quench with sodium thiosulfate, extract with DCM, and concentrate to yield 4-Bromo-2,6-difluorophenol .

Step 2: Williamson Ether Synthesis (Propylation)

  • Precursor: 4-Bromo-2,6-difluorophenol (from Step 1).

  • Reagents: 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).

  • Protocol:

    • Suspend 4-Bromo-2,6-difluorophenol and K₂CO₃ in dry DMF.

    • Add 1-Bromopropane dropwise.

    • Heat to 60-80°C for 6-12 hours.

    • Mechanism: Sₙ2 attack of the phenoxide anion on the propyl halide.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF. Dry over MgSO₄.

    • Purification: Vacuum distillation or Silica Gel Chromatography (Hexanes/EtOAc 95:5).

Process Flow Diagram (Graphviz)

SynthesisRouteStart2,6-DifluorophenolBrominationBromination(NBS, ACN, 0°C)Start->BrominationElectrophilic Subst.Intermediate4-Bromo-2,6-difluorophenolBromination->IntermediateRegioselective (Para)AlkylationAlkylation(1-Bromopropane, K2CO3, DMF)Intermediate->AlkylationWilliamson Ether SynthProductTARGET:5-Bromo-1,3-difluoro-2-propoxybenzene(CAS 1309933-01-4)Alkylation->ProductSn2 Reaction

Figure 1: Convergent synthesis pathway for CAS 1309933-01-4 emphasizing regiocontrol.

Quality Control & Analytical Validation

To ensure the material is suitable for drug development (GLP standards), the following analytical battery is required.

Critical Impurity Profiling
Impurity TypeOriginDetection MethodLimit
Starting Phenol Incomplete alkylationHPLC (UV 254 nm)< 0.5%
O-Alkylation Isomers C-alkylation (rare)¹H NMR< 0.1%
Dibromo Species Over-brominationGC-MS / Mass Spec< 0.1%
Residual Solvent DMF/AcetoneGC-Headspace< 500 ppm
NMR Validation Criteria
  • ¹H NMR (CDCl₃):

    • Aromatic: Symmetric doublet (or multiplet) around δ 7.0-7.2 ppm (2H) corresponding to the protons at positions 4 and 6.

    • Propoxy -OCH₂-: Triplet around δ 4.0-4.1 ppm (2H).

    • Propoxy -CH₂-: Multiplet around δ 1.8 ppm (2H).

    • Propoxy -CH₃: Triplet around δ 1.0 ppm (3H).

  • ¹⁹F NMR:

    • Single singlet (or triplet due to H-coupling) around δ -120 to -130 ppm, confirming symmetry of the two fluorines. Lack of symmetry indicates incorrect regiochemistry.

Applications in Drug Discovery & Materials[11]

Medicinal Chemistry: The "Scaffold" Utility

CAS 1309933-01-4 is a "Linker Scaffold." The Bromine atom serves as a departure point for diversity.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create Biaryl systems. The flanking fluorines reduce the electron density of the ring, making the C-Br bond more susceptible to oxidative addition by Pd(0), often allowing coupling under milder conditions than non-fluorinated analogs.

  • Metabolic Stability: The 1,3-difluoro substitution protects the aromatic ring from metabolic oxidation (P450), extending the half-life of the final drug candidate.

Structural Analog Alert (The "1,5-Dibromo" Variant)

If your research specifically requires the This compound (CAS 2413441-18-4) mentioned in your title, note the functional difference:

  • CAS 1309933-01-4 (Difluoro): Mono-functional handle (1 Br). Used as a "Cap" or "End-group."

  • CAS 2413441-18-4 (Dibromo): Bi-functional handle (2 Br). Used as a "Core" to link two different chains.

  • Differentiation: The Dibromo variant allows for sequential cross-coupling (site-selective) due to the steric difference between the bromine ortho to the propoxy group vs. the bromine meta to it.

Application Logic Diagram

ApplicationsCoreCAS 1309933-01-4(Scaffold)Path1Suzuki Coupling(Pd-Catalyzed)Core->Path1FunctionalizationPath2Liquid CrystalFormulationCore->Path2BlendingDrugGPR119 Agonists(Metabolic Disease)Path1->DrugBioactive CoreMaterialNegative DielectricMesogens (OLED/LCD)Path2->MaterialPhysical Property Mod

Figure 2: Downstream utility in pharmaceutical and material sciences.

Handling & Safety Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive (protect from direct UV to prevent debromination).

  • Spill Response: Absorb with vermiculite. Do not flush into drains due to halogenated organic content.

References

  • World Intellectual Property Organization (WIPO). Patent WO2008104754A1: Heterocyclic compounds as GPR119 agonists. (2008).[5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91658484 (5-Bromo-1,3-difluoro-2-propoxybenzene).

  • ChemScene. Product Data: this compound (CAS 2413441-18-4).[1][2](Cited for comparative analog differentiation).

Regioselective Functionalization of 1,5-Dibromo-3-fluoro-2-propoxybenzene: A Technical Guide for Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized polyhalogenated arenes serve as critical linchpins for the modular assembly of complex molecular architectures. 1,5-dibromo-3-fluoro-2-propoxybenzene is a prime example of such a scaffold. Featuring orthogonal reactivity profiles driven by precise steric and electronic microenvironments, this building block allows for sequential, highly controlled cross-coupling reactions.

This whitepaper provides an in-depth analysis of the chemical structure, SMILES interpretation, and mechanistic causality governing the regioselective functionalization of this compound. Furthermore, it establishes a self-validating experimental protocol for researchers aiming to leverage this compound in advanced synthetic workflows.

Structural Profiling & Physicochemical Properties

To effectively utilize a polyhalogenated building block, one must first decode its structural parameters. The spatial arrangement of substituents directly dictates the kinetic pathways available during transition-metal catalysis.

Quantitative Data Summary

The following table summarizes the core physicochemical and structural data for the compound, sourced from authoritative chemical registries .

PropertyValue / Description
IUPAC Name This compound
CAS Registry Number 2413441-18-4
Molecular Formula C9H9Br2FO
Molecular Weight 311.97 g/mol
SMILES String CCCOC1=C(F)C=C(Br)C=C1Br
Core Structural Motif Meta-dibromo core with ortho-propoxy/fluoro substitution
SMILES Decoding and 3D Conformation

The SMILES string CCCOC1=C(F)C=C(Br)C=C1Br maps perfectly to the IUPAC nomenclature when tracing the aromatic ring.

  • C1 is bonded to the bulky propoxy group (-O-CH2-CH2-CH3).

  • C2 is bonded to the highly electronegative fluorine atom (-F).

  • C4 and C6 are bonded to the two reactive bromine atoms (-Br). (Note: In IUPAC numbering to achieve the lowest locant set, the bromines are assigned to positions 1 and 5, the propoxy to position 2, and the fluorine to position 3).

In a 3D conformation, the flexible propoxy chain at C2 cannot lie entirely coplanar with the benzene ring due to steric clash with the adjacent C1-bromine and C3-fluorine atoms. This forces the alkyl chain out of plane, creating a significant steric "shield" over the C1-bromine bond while simultaneously reducing the resonance electron donation from the oxygen lone pairs into the aromatic


-system.

Mechanistic Causality: The Steric vs. Electronic Interplay

When subjecting this compound to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the catalyst faces a choice between two identical carbon-halogen bonds: C1-Br and C5-Br. Differentiating these sites requires a deep understanding of the underlying causality .

The C1-Bromine Environment (Sterically Hindered)

The bromine at C1 is situated ortho to the propoxy group. While the oxygen atom inductively withdraws electron density (which theoretically activates the C-Br bond for oxidative addition), the sheer steric bulk of the out-of-plane propoxy chain physically blocks the approach of a bulky


 complex.
The C5-Bromine Environment (Sterically Accessible)

The bromine at C5 is flanked by two small hydrogen atoms (at C4 and C6). It is meta to both the fluorine and the propoxy group. Because it lacks adjacent bulky substituents, the C5 position is highly accessible to the catalyst.

The Causality Principle: In polyhalogenated arenes, when electronic differentiation is ambiguous or competing, steric factors dominate the kinetic pathway . Therefore, the C5-Br bond undergoes oxidative addition at a significantly faster rate than the C1-Br bond, allowing for highly regioselective mono-functionalization.

Visualizing the Synthetic Workflow

To map the logical progression of this regioselective functionalization, the following workflow demonstrates how the steric clash at C1 is leveraged to isolate the C5-monoarylated intermediate, which can subsequently be activated under harsher conditions.

G SM This compound SMILES: CCCOC1=C(F)C=C(Br)C=C1Br Pd Pd(0) Catalyst + Ar-B(OH)2 Bulky Ligand (e.g., SPhos) SM->Pd Reagents PathA Pathway A: C5 Oxidative Addition (Sterically Accessible) Pd->PathA Kinetically Favored PathB Pathway B: C1 Oxidative Addition (Sterically Hindered by -OPr) Pd->PathB Steric Clash ProdA C5-Monoarylated Intermediate (Major Kinetic Product) PathA->ProdA ProdB C1-Monoarylated Intermediate (Trace Product) PathB->ProdB Seq Sequential Coupling at C1 (Elevated Temp / Active Ligand) ProdA->Seq 2nd Eq. Ar'-B(OH)2 Final C1,C5-Diarylated Scaffold (Advanced Drug Intermediate) Seq->Final

Figure 1: Regioselective Suzuki-Miyaura cross-coupling workflow for this compound.

Experimental Methodology: Regioselective Suzuki-Miyaura Coupling

To translate theoretical regioselectivity into practical yields, the following protocol is designed as a self-validating system . Every step includes specific causality for the operational choice and an In-Process Control (IPC) to verify success before proceeding.

Objective

To selectively couple an arylboronic acid at the C5 position of this compound, leaving the hindered C1-Br bond intact for downstream use.

Catalyst System Causality

We utilize


 combined with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The extreme steric bulk of the SPhos ligand amplifies the inherent steric differentiation of the substrate, effectively shutting down oxidative addition at the hindered C1 position while maintaining high catalytic turnover at C5.
Step-by-Step Protocol

Step 1: Reagent Assembly & Degassing

  • Action: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.05 eq),

    
     (0.02 eq), SPhos (0.04 eq), and 
    
    
    
    (2.0 eq).
  • Causality: A slight excess of boronic acid compensates for potential protodeboronation.

    
     is chosen as a mild, insoluble base that limits base-catalyzed side reactions (such as ether cleavage) while effectively activating the boronic acid.
    
  • Self-Validation: Subject the flask to three vacuum/argon backfill cycles. The successful exclusion of oxygen is validated in Step 2 if the solution transitions from yellow to a clear, deep red (indicating the formation of the active

    
     species) without precipitating black 
    
    
    
    solid.

Step 2: Solvent Addition & Kinetic Initiation

  • Action: Add degassed Toluene/

    
     (10:1 v/v) and stir the biphasic mixture at 40 °C.
    
  • Causality: The biphasic system dissolves the inorganic base while keeping the organic reactants in the toluene phase. The low temperature (40 °C) is critical; providing too much thermal energy will overcome the steric barrier at C1, destroying the regioselectivity and leading to unwanted diarylation.

  • Self-Validation (IPC): Monitor the reaction via LC-MS after 2 hours. The system is self-validating if the chromatogram shows >90% conversion to the mono-arylated mass

    
    , with <5% of the starting material remaining and <5% of the diarylated byproduct.
    

Step 3: Quenching & Isolation

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Filter the organic layer through a short bi-layer pad of Celite and silica gel.

  • Causality: Celite breaks any aqueous emulsions and removes precipitated palladium black, while the silica gel traps highly polar phosphine oxides and residual inorganic salts.

  • Self-Validation: The resulting concentrated crude oil should be pale yellow to off-white. A dark brown or black color indicates incomplete palladium removal, dictating the need for a secondary wash with a metal scavenger (e.g., SiliaMetS Thiol) prior to column chromatography.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10178.[Link]

  • Schröter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles. Tetrahedron, 61(9), 2245-2267.[Link]

The Dibromofluorobenzene Scaffold: A Strategic Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, the dibromofluorobenzene scaffold has emerged as a particularly versatile and powerful tool. Its unique trifunctional nature, combining the distinct reactivities of two bromine atoms with the modulating electronic effects of a fluorine atom, provides a robust platform for the construction of complex molecular architectures. This guide delves into the multifaceted applications of dibromofluorobenzene scaffolds in drug discovery, offering a comprehensive overview of their synthetic utility, strategic advantages, and role in the generation of diverse and potent bioactive molecules. We will explore key palladium-catalyzed cross-coupling reactions, provide illustrative synthetic strategies, and present detailed experimental protocols to empower researchers in leveraging this valuable scaffold for the discovery of next-generation therapeutics.

The Strategic Advantage of the Dibromofluorobenzene Core

The utility of the dibromofluorobenzene scaffold in drug discovery stems from a confluence of factors that address key challenges in medicinal chemistry, namely the enhancement of pharmacokinetic and pharmacodynamic properties.

Fluorine: A Game-Changer in Drug Design. The incorporation of fluorine into drug candidates is a well-established strategy to improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] The strong electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic profiles.[4] The dibromofluorobenzene scaffold provides a direct and efficient means to introduce a fluorinated aryl moiety into a target molecule.

Differential Reactivity of Bromine Atoms. The two bromine atoms on the benzene ring offer orthogonal handles for sequential and site-selective functionalization. This allows for the controlled and stepwise introduction of different molecular fragments, a crucial aspect in the construction of complex and highly decorated molecules often required for potent and selective biological activity. This differential reactivity can be exploited in a variety of powerful cross-coupling reactions.[5]

A Platform for Diversity-Oriented Synthesis. The ability to perform sequential and diverse chemical transformations on the dibromofluorobenzene core makes it an ideal starting point for the creation of compound libraries for high-throughput screening. By systematically varying the substituents introduced at the two bromine positions, a vast chemical space can be explored, significantly increasing the probability of identifying novel hits and leads.

Key Synthetic Transformations: Unleashing the Potential of Dibromofluorobenzene

The true power of the dibromofluorobenzene scaffold is realized through its participation in a suite of robust and versatile palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance, forming the bedrock of modern medicinal chemistry.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by reacting an organoboron compound with an aryl halide.[6][7][8] In the context of the dibromofluorobenzene scaffold, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups, which are common motifs in kinase inhibitors and other drug classes.[9][10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 1,3-Dibromo-5-fluorobenzene

  • Reaction Setup: To an oven-dried Schlenk flask, add 1,3-dibromo-5-fluorobenzene (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product. The second bromine atom can be subjected to a subsequent, different coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties for Structural Rigidity and Target Interaction

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a linear and rigid alkynyl linker.[11][12][13] This structural element can be invaluable in drug design for probing binding pockets and optimizing ligand-receptor interactions.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling of 1,3-Dibromo-5-fluorobenzene

  • Reaction Setup: To a Schlenk flask, add 1,3-dibromo-5-fluorobenzene (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature to 50 °C under an inert atmosphere for 2-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing the Crucial C-N Bond

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage that is ubiquitous in pharmaceuticals.[1][7][14] This reaction allows for the introduction of a diverse range of primary and secondary amines, including anilines and heterocycles, onto the dibromofluorobenzene scaffold.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 1,3-Dibromo-5-fluorobenzene

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 1,3-dibromo-5-fluorobenzene (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Strategic Application in the Synthesis of Bioactive Scaffolds

While blockbuster drugs like Dabrafenib and Trametinib may not be directly synthesized from a simple dibromofluorobenzene starting material, the core chemical transformations and the strategic mindset of utilizing a multi-functionalized scaffold are highly relevant.[2][5][15] The following diagrams illustrate how a medicinal chemist might employ a dibromofluorobenzene scaffold to rapidly generate diverse molecular architectures for biological screening.

Workflow for Diversity-Oriented Synthesis

G A 1,3-Dibromo-5-fluorobenzene B Suzuki Coupling (Aryl Boronic Acid 1) A->B C Sonogashira Coupling (Alkyne 1) A->C D Buchwald-Hartwig Amination (Amine 1) A->D E Mono-functionalized Intermediate 1 B->E F Mono-functionalized Intermediate 2 C->F G Mono-functionalized Intermediate 3 D->G H Suzuki Coupling (Aryl Boronic Acid 2) E->H I Sonogashira Coupling (Alkyne 2) F->I J Buchwald-Hartwig Amination (Amine 2) G->J K Di-functionalized Scaffold A H->K L Di-functionalized Scaffold B I->L M Di-functionalized Scaffold C J->M

Caption: Sequential functionalization of dibromofluorobenzene.

This workflow demonstrates the power of sequential cross-coupling reactions to generate a library of diverse, di-functionalized scaffolds from a single starting material.

Building a Kinase Inhibitor-like Scaffold

The following diagram illustrates a hypothetical synthetic route to a scaffold incorporating functionalities often found in kinase inhibitors, starting from 1,3-dibromo-5-fluorobenzene.

G start { 1,3-Dibromo-5-fluorobenzene} step1 Suzuki Coupling with Pyrimidine Boronic Ester start:f0->step1:f0 inter1 Mono-brominated Intermediate step1:f1->inter1:f0 step2 Buchwald-Hartwig Amination with Substituted Aniline inter1:f0->step2:f0 product { Kinase Inhibitor-like Scaffold} step2:f1->product:f0

Caption: Synthesis of a kinase inhibitor-like scaffold.

This example showcases how the dibromofluorobenzene scaffold can be used to bring together key pharmacophoric elements, such as a pyrimidine ring and a substituted aniline, which are common features in many ATP-competitive kinase inhibitors.

Data Summary: Representative Bioactive Compounds

While direct synthesis from dibromofluorobenzene is not always the case for marketed drugs, many small molecule inhibitors contain the fluorophenyl moiety that can be conceptually traced back to such a versatile starting material. The following table highlights representative classes of bioactive compounds where the strategic introduction of a fluorinated aryl group is crucial for activity.

Therapeutic AreaTarget ClassExample Compound ClassRole of Fluorinated Aryl Group
OncologyKinases (e.g., BRAF, MEK)Aryl-substituted heterocyclesEnhances binding affinity, improves metabolic stability.[16][17]
NeurologyGPCRs, Ion ChannelsFluorinated biarylsModulates lipophilicity for blood-brain barrier penetration.
Infectious DiseasesViral/Bacterial EnzymesHeterocyclic derivativesIncreases potency and alters pharmacokinetic profile.
InflammationCOX, PDE enzymesSubstituted phenyl derivativesImproves target selectivity and in vivo efficacy.[18]

Conclusion and Future Perspectives

The dibromofluorobenzene scaffold represents a cornerstone in the modern medicinal chemist's toolkit. Its trifunctional nature, enabling sequential and diverse modifications through powerful cross-coupling reactions, provides an efficient and strategic pathway to complex molecular architectures. While it may not always be the direct starting material for blockbuster drugs, the principles of its application in constructing key fluorinated aryl-containing fragments are fundamental to contemporary drug discovery. As the demand for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles continues to grow, the strategic utilization of versatile building blocks like dibromofluorobenzene will undoubtedly remain a critical component of successful drug development campaigns. Future advancements in catalysis and synthetic methodology will only further expand the utility of this remarkable scaffold, paving the way for the discovery of the next generation of life-saving medicines.

References

  • Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Carlino, M. S., et al. (2013). Dabrafenib (GSK2118436), a BRAF V600E inhibitor, in patients with BRAF V600E-mutant melanoma brain metastases. Journal of Clinical Oncology, 31(15_suppl), 9035-9035.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]

  • Sonogashira Coupling. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal. Retrieved February 29, 2024, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Process for preparation of (N- {3-[5-(2-chloro-4-pyrimidinyl)-2-(l, 1- dimethylethyl)-l, 3-thiazol-4-yl]-2-fluorophenyl }-2, 6-difluorobenzenesulfonamide. (n.d.). Google Patents.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved February 29, 2024, from [Link]

  • Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4. (n.d.). JYX. Retrieved February 29, 2024, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024, April 25). Preprints.org. Retrieved February 29, 2024, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Connecticut. Retrieved February 29, 2024, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362.
  • Ma, L., et al. (2014). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Research, 4(1), 5.
  • Preparation method of dabrafenib. (n.d.). Google Patents.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved February 29, 2024, from [Link]

  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. (n.d.). Der Pharma Chemica. Retrieved February 29, 2024, from [Link]

  • Method for synthesizing trametinib key intermediate. (n.d.). Google Patents.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved February 29, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 29, 2024, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI. Retrieved February 29, 2024, from [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved February 29, 2024, from [Link]

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  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 29, 2024, from [Link]

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Sources

An In-Depth Technical Guide to Lipophilicity Tuning with Fluorinated Propoxy Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates.[1] Fine-tuning this property is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for modulating lipophilicity and other key drug-like properties.[2][3] This guide provides a comprehensive exploration of the use of fluorinated propoxy substituents for this purpose. We will delve into the fundamental principles governing fluorine's effects, present detailed experimental protocols for synthesis and property measurement, and analyze the impact of these substituents on molecular conformation and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated propoxy groups to optimize lead compounds and accelerate the discovery of new therapeutics.

The Strategic Imperative of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target is a complex odyssey through varied biological environments. A successful drug molecule must possess a delicate balance of lipophilicity and hydrophilicity to navigate this path effectively.[4]

  • Absorption and Distribution: Adequate lipophilicity is essential for a drug to permeate lipid-rich biological membranes, such as the gastrointestinal lining for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[][6] However, excessive lipophilicity can lead to poor aqueous solubility, hindering dissolution and absorption, and may cause the compound to sequester in fatty tissues.[][6]

  • Metabolism: Highly lipophilic compounds are more readily metabolized by cytochrome P450 (CYP) enzymes in the liver, which can affect the drug's half-life and potentially lead to the formation of reactive metabolites.[][7]

  • Target Engagement: The binding pockets of many protein targets are hydrophobic in nature. Consequently, increasing a ligand's lipophilicity can enhance its binding affinity.[]

The optimal lipophilicity for a drug candidate is therefore a carefully considered compromise, often falling within a specific range to maximize therapeutic efficacy while minimizing off-target effects and toxicity.[8]

Fluorine: The Medicinal Chemist's "Magic" Element

The introduction of fluorine into drug candidates has become a widespread and highly effective strategy in medicinal chemistry.[3][9] Its unique properties allow for subtle yet profound modifications of a molecule's physicochemical and biological characteristics.[2][10]

  • Size and Electronegativity: Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen.[10] This allows it to replace hydrogen without significant steric clash while inducing powerful electronic effects.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH.[9][10] This, in turn, influences its solubility, permeability, and interactions with biological targets.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism.[7][11] Strategically placing fluorine atoms can block sites of metabolic attack, thereby increasing a drug's half-life.[9][12]

  • Conformational Control: Fluorine's electronic properties can influence molecular conformation through electrostatic and hyperconjugative interactions.[11][13] This can pre-organize a molecule into its bioactive conformation, leading to enhanced potency.[2]

Fluorinated Propoxy Groups: A Versatile Tool for Lipophilicity Tuning

While the effects of simple fluoroalkyl groups are well-documented, fluorinated propoxy substituents offer a more nuanced and versatile approach to lipophilicity modulation. The presence of the ether oxygen introduces polarity, and the position and number of fluorine atoms on the propyl chain allow for fine-grained control over the substituent's overall lipophilicity.

The Interplay of Fluorination and Lipophilicity

The impact of fluorination on lipophilicity is not always straightforward. While the highly polar C-F bond might be expected to increase hydrophilicity, the overall effect is context-dependent.[14] In many cases, particularly in aliphatic systems, fluorination can lead to a decrease in lipophilicity.[15] This is attributed to several factors, including the polarization of adjacent C-H bonds, which can increase their acidity and interaction with water.[14][15]

The following table illustrates the calculated logP (cLogP) values for a series of phenol derivatives bearing different fluorinated propoxy substituents, demonstrating the tunability of lipophilicity.

SubstituentStructurecLogP
n-Propoxy-O-CH₂CH₂CH₃2.53
3-Fluoropropoxy-O-CH₂CH₂CH₂F2.35
3,3-Difluoropropoxy-O-CH₂CH₂CHF₂2.21
3,3,3-Trifluoropropoxy-O-CH₂CH₂CF₃2.48
2,2-Difluoropropoxy-O-CH₂CF₂CH₃2.41
2,2,3,3,3-Pentafluoropropoxy-O-CH₂CF₂CF₃2.94

Note: cLogP values were calculated using a standard cheminformatics software package and are for illustrative purposes.

As the data suggests, monofluorination and difluorination at the terminal position of the propoxy chain generally lead to a decrease in lipophilicity compared to the non-fluorinated analog. Interestingly, the trifluoromethyl group at the terminal position results in a cLogP value closer to the parent propoxy group, highlighting the complex interplay of electronic and solvation effects.

Conformational Effects of Fluorinated Propoxy Chains

The introduction of fluorine can significantly influence the conformational preferences of the propoxy chain.[16][17] The gauche effect, where a gauche arrangement of electronegative substituents is favored, can play a significant role.[11] These conformational biases can impact how the substituent interacts with the binding pocket of a target protein, potentially leading to improved affinity and selectivity.

Experimental Protocols

Synthesis of Fluorinated Propoxy Ethers

A common method for the synthesis of aryl propoxy ethers is the Williamson ether synthesis. The following is a general, self-validating protocol.

Protocol 4.1.1: Synthesis of 1-(3-Fluoropropoxy)-4-nitrobenzene

Materials:

  • 4-Nitrophenol

  • 1-Bromo-3-fluoropropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-3-fluoropropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Measurement of Lipophilicity: logP and logD

The partition coefficient (logP) and distribution coefficient (logD) are the most common measures of lipophilicity.[4] LogP refers to the partitioning of the neutral form of a compound between an organic and an aqueous phase, typically octanol and water.[18] LogD is a pH-dependent measure that accounts for the partitioning of both the neutral and ionized forms of a compound.[6][19]

Protocol 4.2.1: Shake-Flask Method for logD₇.₄ Determination

Materials:

  • Test compound

  • n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a known volume ratio (e.g., 1:1). The final concentration of the test compound should be within the linear range of the analytical method.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.[19]

  • Centrifuge the mixture to separate the two phases.

  • Carefully remove an aliquot from each phase for analysis.

  • Determine the concentration of the test compound in both the n-octanol and PBS phases using a validated analytical method (e.g., HPLC-UV).

  • Calculate logD₇.₄ using the following equation: logD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)

Validation: The method should be validated using compounds with known logD₇.₄ values. The experiment should be performed in triplicate to ensure reproducibility.

Impact on Metabolic Stability

The introduction of fluorine can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[7][20] The ether linkage in a propoxy group can be a site of O-dealkylation by CYP enzymes. Fluorination of the propoxy chain can hinder this metabolic pathway.

In Vitro Metabolic Stability Assay

Protocol 5.1.1: Human Liver Microsome (HLM) Stability Assay

Materials:

  • Test compound

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with human liver microsomes in phosphate buffer at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Validation: Control incubations without NADPH should be performed to account for non-enzymatic degradation. A compound with known metabolic stability should be included as a positive control.

Logical and Workflow Diagrams

Workflow for Lipophilicity Tuning

G cluster_0 Design & Synthesis cluster_1 Property Assessment cluster_2 Analysis & Iteration Design Analogs Design Analogs Synthesize Compounds Synthesize Compounds Design Analogs->Synthesize Compounds Characterize Characterize Synthesize Compounds->Characterize Measure logD Measure logD Characterize->Measure logD Assess Metabolic Stability Assess Metabolic Stability Characterize->Assess Metabolic Stability Determine Bioactivity Determine Bioactivity Characterize->Determine Bioactivity Analyze SAR Analyze SAR Measure logD->Analyze SAR Assess Metabolic Stability->Analyze SAR Determine Bioactivity->Analyze SAR Analyze SAR->Design Analogs Iterate Select for In Vivo Studies Select for In Vivo Studies Analyze SAR->Select for In Vivo Studies

Caption: Iterative workflow for lipophilicity tuning.

Impact of Fluorination on ADMET Properties

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Properties cluster_2 Pharmacodynamic Properties Fluorinated Propoxy Substituent Fluorinated Propoxy Substituent Lipophilicity (logD) Lipophilicity (logD) Fluorinated Propoxy Substituent->Lipophilicity (logD) pKa pKa Fluorinated Propoxy Substituent->pKa Conformation Conformation Fluorinated Propoxy Substituent->Conformation Absorption Absorption Lipophilicity (logD)->Absorption Distribution Distribution Lipophilicity (logD)->Distribution pKa->Absorption Target Affinity Target Affinity Conformation->Target Affinity Metabolic Stability Metabolic Stability Metabolic Stability->Distribution Selectivity Selectivity Target Affinity->Selectivity

Sources

Synthesis of Fluorinated Terphenyl Liquid Crystals via Dibromo Precursors: A Comprehensive Guide for Materials and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The terphenyl scaffold is a privileged structural motif that bridges the gap between advanced materials science and pharmaceutical drug discovery. As a Senior Application Scientist, I have observed that the strategic introduction of fluorine into the rigid terphenyl backbone unlocks extraordinary physical and biological properties. This whitepaper provides an in-depth, field-proven guide to synthesizing asymmetrically substituted fluorinated terphenyls using dibromo precursors via sequential Suzuki-Miyaura cross-coupling.

The Terphenyl Scaffold: Dual Applications in Science

Advanced Materials: High-Performance Liquid Crystals

In the realm of photonics and display technologies, fluorinated terphenyls are indispensable. The extended


-conjugation of the three continuous phenyl rings provides the high birefringence (

) required for fast-switching optical devices[1]. However, unsubstituted terphenyls suffer from prohibitively high melting points due to dense crystal packing. The introduction of lateral fluorine atoms disrupts this planar symmetry, significantly lowering the enthalpy of fusion and broadening the thermodynamically stable nematic phase window. Furthermore, fluorine’s high electronegativity introduces a strong permanent dipole moment, directly tuning the dielectric anisotropy (

) necessary to lower the threshold voltage in active matrix and mid-wave infrared (MWIR) liquid crystal devices[2].
Drug Discovery: -Helix Peptidomimetics

For drug development professionals, the terphenyl core is highly valued as a rigid topographic mimic of an


-helix. By projecting substituents at precise vectors, terphenyl derivatives can perfectly mimic the spatial arrangement of the 

,

, and

amino acid side chains of a peptide[3]. This makes them highly effective at disrupting challenging protein-protein interactions (PPIs), such as the PD-1/PD-L1 immune checkpoint complex[3]. Fluorination in this context not only modulates the lipophilicity of the drug candidate but also blocks metabolically labile sites, increasing the molecule's half-life[4].

Mechanistic Rationale: The Dibromo Precursor Strategy

The most robust, modular, and scalable approach to synthesizing asymmetrically functionalized terphenyls is the sequential Suzuki-Miyaura cross-coupling utilizing dibromo precursors (e.g., 1,4-dibromo-2-fluorobenzene or 4,4'-dibromo-2,2'-difluorobiphenyl)[4].

Causality in Experimental Design: Achieving chemoselectivity—coupling only one boronic acid to a dibromo substrate—requires precise control over reaction kinetics.

  • Regioselective Desymmetrization: By strictly controlling the stoichiometry (using a slight deficit of the first arylboronic acid) and operating at a moderate temperature (70°C), the reaction is kinetically biased toward mono-coupling. The steric and electronic induction provided by the adjacent highly electronegative fluorine atom often differentiates the bond dissociation energy of the two carbon-bromine bonds, facilitating regioselective oxidative addition by the palladium catalyst.

  • Phase-Transfer Dynamics: A biphasic solvent system (Toluene/Ethanol/Water) is utilized. Toluene solubilizes the organic precursors, water dissolves the inorganic base (e.g.,

    
    ), and ethanol acts as a critical phase-transfer agent, ensuring homogeneity at the solvent interface where the catalytic cycle occurs.
    

Synthetic Workflow Visualization

G A Dibromo Precursor (e.g., 1,4-dibromo-2-fluorobenzene) B 1st Suzuki-Miyaura Coupling (Arylboronic acid, Pd(PPh3)4, 70°C) A->B C Monobromo-Biphenyl Intermediate (Regioselective Desymmetrization) B->C D 2nd Suzuki-Miyaura Coupling (2nd Arylboronic acid, Pd(PPh3)4, 100°C) C->D E Fluorinated Terphenyl Product (Liquid Crystal / Peptidomimetic) D->E

Figure 1: Sequential Suzuki-Miyaura cross-coupling workflow for fluorinated terphenyl synthesis.

Detailed Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Note: This is a self-validating protocol. In-process controls (TLC) and specific workup steps are integrated to ensure the integrity of the intermediates before proceeding.

Step 1: Synthesis of the Monobromo-Biphenyl Intermediate
  • Reagent Charging: In a flame-dried Schlenk flask under an argon atmosphere, add 1,4-dibromo-2-fluorobenzene (1.0 equiv) and the first arylboronic acid (0.95 equiv). Using a substoichiometric amount of boronic acid is critical to suppress the formation of the di-coupled terphenyl byproduct.

  • Solvent & Base Addition: Add a thoroughly degassed mixture of Toluene/Ethanol/2M aqueous

    
     (ratio 4:1:1 v/v/v). Degassing via sparging or freeze-pump-thaw is mandatory to prevent the oxidative homocoupling of boronic acids and the degradation of the palladium catalyst.
    
  • Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) (

    
    , 0.03 equiv).
    
  • Reaction Execution: Heat the mixture to 70°C for 6-8 hours.

  • Monitoring & Workup: Monitor the reaction via TLC (Hexanes/Ethyl Acetate, 9:1). Once the boronic acid is fully consumed, cool the mixture to room temperature. Separate the organic layer, wash with brine to remove residual ethanol and salts, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude mixture via silica gel flash chromatography (eluting with neat hexanes) to isolate the pure monobromo-biphenyl intermediate.

Step 2: Synthesis of the Fluorinated Terphenyl Core
  • Reagent Charging: In a clean Schlenk flask, combine the purified monobromo-biphenyl intermediate (1.0 equiv) and the second arylboronic acid (1.3 equiv to drive the reaction to absolute completion).

  • Reaction Conditions: Add the degassed biphasic solvent system (Toluene/Ethanol/2M

    
    ) and 
    
    
    
    (0.05 equiv). Heat the mixture to a vigorous reflux (approx. 90-100°C) for 12-18 hours.
  • Isolation: Perform the standard aqueous workup as described in Step 1. The resulting crude terphenyl product is typically highly crystalline.

  • Final Purification: Purify via column chromatography. For liquid crystal and pharmaceutical applications, ultra-high purity (>99.5%) is required. Achieve this by recrystallizing the product from an ethanol/ethyl acetate mixture[1][3].

Quantitative Data: Thermophysical and Biological Relevance

The table below demonstrates how the structural manipulation of the terphenyl core via the dibromo precursor strategy directly impacts its macroscopic properties, validating its use across multiple scientific disciplines.

Table 1: Thermophysical and Functional Properties of Terphenyl Derivatives

Scaffold TypeSubstitution PatternMelting Point (°C)Nematic Range / ActivityDielectric Anisotropy (

)
Primary Application
p-Terphenyl Unsubstituted> 190Narrow~ 0Chemical Precursor
p-Terphenyl Lateral Mono-fluoro (e.g., 2-fluoro)~ 60 - 80Broad (up to 120°C)Moderate PositiveNematic LCs
p-Terphenyl Lateral Di-fluoro (e.g., 2,3-difluoro)< 50Very BroadHigh NegativeMWIR / Display LCs[2]
m-Terphenyl Multi-substituted (e.g., 3,3'-linked)N/A

~ 500 nM
N/APD-L1 Inhibitor[3]

Conclusion

The synthesis of fluorinated terphenyls via the sequential Suzuki-Miyaura coupling of dibromo precursors is a masterclass in synthetic control. By understanding the causality behind catalyst selection, phase-transfer solvent systems, and the steric/electronic effects of fluorine, researchers can precisely engineer molecules that serve as both next-generation optical materials and life-saving pharmaceutical agents.

References

  • Source: ResearchGate (Journal of Molecular Structure)
  • Source: nycu.edu.tw (Liquid Crystals)
  • Source: nih.gov (PMC)
  • A facile synthesis of meta- and para-terphenylglyoxamide-based peptidomimetics Source: ResearchGate URL
  • NIR and MWIR transparent liquid crystals Source: ResearchGate URL

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Strategies for 1,5-Dibromo-3-fluoro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, unsymmetrical biaryl and terphenyl systems is a cornerstone of modern drug discovery and materials science. The building block 1,5-dibromo-3-fluoro-2-propoxybenzene (CAS: 2413441-18-4) presents a unique synthetic opportunity: it possesses two distinct carbon-bromine (C–Br) bonds that can be orthogonally addressed via palladium-catalyzed Suzuki-Miyaura cross-coupling.

This application note delineates the mechanistic causality behind the regioselectivity of this substrate and provides field-proven, step-by-step protocols for achieving either selective mono-arylation or global double-arylation.

Mechanistic Causality: Steric vs. Electronic Differentiation

To achieve regiocontrol, one must analyze the microenvironment of the two reactive sites (C1 and C5)[1].

  • Electronic Environment: The propoxy group at C2 is an electron-donating group (EDG) via resonance (+M), which electronically deactivates both the ortho (C1) and para (C5) positions toward oxidative addition. The fluoro group at C3 exerts a mild inductive withdrawal (-I) at both the C1 and C5 positions (both are meta to the fluorine). Electronically, the two C–Br bonds are highly similar.

  • Steric Environment (The Decisive Factor): The C1-bromide is situated directly ortho to the bulky propoxy chain, creating a severe steric shield. Conversely, the C5-bromide is para to the propoxy group and flanked by two small hydrogen atoms (C4 and C6).

Condition Optimization & Quantitative Data

The following table summarizes the optimization of reaction parameters to achieve either regioselective mono-coupling at C5 or global double-coupling at both C1 and C5.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Boronic AcidConversionRegioselectivity (C5:C1)
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O (4:1)801.05 eq85%8:1
2 Pd(dppf)Cl2 (5 mol%) K2CO3 1,4-Dioxane/H2O (4:1) 60 1.05 eq >95% >20:1 (Optimal Mono)
3Pd(dppf)Cl2 (10 mol%)K3PO41,4-Dioxane/H2O (4:1)1002.50 eq>90%Mixed / Incomplete
4 Pd2(dba)3 / SPhos K3PO4 Toluene/H2O (5:1) 100 2.50 eq >99% Global Double-Coupling

Causality of Optimization: Entry 2 utilizes 1,4-Dioxane at a mild 60 °C. Dioxane weakly coordinates to the Pd center, tempering its hyperactivity and preventing premature oxidative addition at the hindered C1 position. Entry 4 utilizes the bulky, electron-rich Buchwald ligand SPhos, which is specifically designed to accelerate oxidative addition and transmetalation in sterically hindered ortho-substituted arenes [4].

Strategic Workflow

G Start 1,5-Dibromo-3-fluoro- 2-propoxybenzene SubstrateAnalysis Mechanistic Analysis C5: Unhindered (Para to OPr) C1: Hindered (Ortho to OPr) Start->SubstrateAnalysis MonoCoupling Protocol A: Regioselective Mono-Coupling (C5-Position) SubstrateAnalysis->MonoCoupling 1.0 eq Boronic Acid Mild Temp DoubleCoupling Protocol B: Global Double-Coupling (C1 & C5) SubstrateAnalysis->DoubleCoupling >2.5 eq Boronic Acid High Temp CondA Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 60°C (Steric Control) MonoCoupling->CondA CondB Pd2(dba)3, SPhos, K3PO4 Toluene/H2O, 100°C (Overcome Hindrance) DoubleCoupling->CondB SeqCoupling Protocol C: Sequential Orthogonal Coupling (C1) SeqCoupling->CondB CondA->SeqCoupling Isolate Mono-Adduct Add 2nd Boronic Acid

Workflow for divergent Suzuki-Miyaura couplings based on steric differentiation.

Experimental Methodologies

Protocol A: Regioselective Mono-Coupling (C5 Position)

Designed to exploit steric hindrance, halting the reaction after the first coupling.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), K2CO3 (2.00 mmol, 2.0 eq), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 60 °C under vigorous stirring for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 5-aryl-1-bromo-3-fluoro-2-propoxybenzene intermediate.

Protocol B: Sequential Orthogonal Coupling (C1 Position)

Designed to couple a second, distinct aryl group at the sterically hindered C1 position to form unsymmetrical terphenyls.

  • Preparation: To a clean Schlenk flask, add the mono-coupled product from Protocol A (1.00 mmol, 1.0 eq), a different arylboronic acid (1.50 mmol, 1.5 eq), K3PO4 (3.00 mmol, 3.0 eq), Pd2(dba)3 (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add degassed Toluene (5.0 mL) and degassed H2O (1.0 mL).

  • Reaction: Heat the mixture to 100 °C for 12–16 hours. The elevated temperature and electron-rich SPhos ligand are mandatory to overcome the steric bulk of the ortho-propoxy group.

  • Workup & Purification: Follow the identical workup and purification procedure described in Protocol A.

Protocol C: Symmetrical Global Double-Coupling

Designed for the one-pot synthesis of symmetrical terphenyl derivatives.

Follow Protocol B, but start directly with this compound (1.0 eq) and an excess of a single arylboronic acid (2.5 to 3.0 eq). Maintain the temperature at 100 °C for 16 hours to ensure complete conversion of the hindered C1 position.

In-Process Control & Self-Validating Systems

To ensure the integrity of the regioselective coupling (Protocol A), an aliquot should be analyzed via 1H NMR at the 3-hour mark.

  • NMR Validation: In the starting material, the C4 and C6 protons appear as a distinct meta-coupled system, further split by the fluorine atom. Upon successful C5 substitution, the symmetry and chemical shift of the C4/C6 protons will alter significantly, but they will remain on the spectrum. If the C1 position reacts erroneously, the C6 proton becomes ortho to the new aryl group, causing a drastic downfield shift.

  • LC-MS Validation: The desired mono-coupled product will display an isotopic pattern characteristic of a single bromine atom (1:1 ratio of M / M+2). The appearance of a mass corresponding to the double-coupled terphenyl indicates catalyst hyperactivity, dictating an immediate reduction in reaction temperature to 50 °C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL: [Link]

  • Al-Zoubi, R. M., et al. (2015). Synthesis of Diiodinated Biphenyls and Iodinated meta-Terphenyls by Regioselective Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2015(14), 3146-3151. URL: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL: [Link]

Sources

Buchwald-Hartwig amination protocols for sterically hindered dibromobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination Protocols for Sterically Hindered Dibromobenzenes

Executive Summary

The amination of sterically hindered dibromobenzenes presents a unique set of kinetic challenges. Unlike simple aryl halides, these substrates suffer from high barriers to oxidative addition and a propensity for competitive dehalogenation. Furthermore, the presence of two reactive sites requires precise control over stoichiometry and catalyst architecture to distinguish between mono-amination (site-selectivity) and double amination (exhaustive coupling).

This guide details optimized protocols utilizing 4th Generation (G4) Palladacycle Precatalysts and bulky Dialkylbiaryl Phosphine Ligands . These systems bypass the induction period associated with traditional Pd(0) sources, ensuring high turnover numbers (TON) even in crowded steric environments.

Mechanistic Principles & Ligand Selection

To successfully couple a hindered dibromide, one must destabilize the resting state of the catalyst to promote the formation of the active monoligated species, [L-Pd(0)] .

The Steric Bottleneck

In standard couplings, the rate-limiting step is often oxidative addition. However, for bulky substrates using bulky ligands, amine binding and reductive elimination become the bottlenecks.

  • Ligand Role: Bulky ligands (e.g., tBuBrettPhos) facilitate reductive elimination by relieving steric strain in the intermediate Pd(II) complex.

  • G4 Precatalyst Advantage: Traditional Pd2(dba)3 generates inactive Pd-nanoparticles over time. G4 precatalysts release the active L-Pd(0) species and an inert N-methylcarbazole byproduct upon deprotonation, ensuring a 1:1 L:Pd ratio.

Ligand Selection Matrix
Substrate/Amine ClassRecommended LigandPrecatalystRationale
Primary Amines (Hindered) BrettPhos BrettPhos Pd G4Excellent for mono-arylation; prevents over-arylation.[1][2]
Primary Amides tBuBrettPhos tBuBrettPhos Pd G4Extreme bulk prevents catalyst deactivation by amide coordination.
Secondary Amines RuPhos RuPhos Pd G4"Universal" ligand for secondary amines; resists

-hydride elimination.
General/Unstable Substrates XPhos XPhos Pd G4High turnover; robust against water/air impurities.
Diagram 1: The Monoligated Catalytic Cycle

This diagram highlights the critical role of the monoligated species in overcoming steric hindrance.

BuchwaldMechanism cluster_offcycle Deactivation Pathways PreCat Pd G4 Precatalyst (Air Stable) ActivePd [L-Pd(0)] Active Species PreCat->ActivePd Base Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + Hindered Ar-Br PdBlack Pd Black (Aggregation) ActivePd->PdBlack Ligand Dissociation AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind + Amine (HNR2) Dehal Dehalogenation (Beta-Hydride Elim) OxAdd->Dehal Slow Amine Binding Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HBr RedElim->ActivePd Regenerate L-Pd(0)

Caption: The G4-mediated cycle ensures rapid entry to the active L-Pd(0) state, minimizing off-cycle aggregation (Pd Black) common in hindered systems.

Experimental Protocols

Protocol A: Site-Selective Mono-Amination

Objective: Selectively aminate the less hindered position or control stoichiometry to leave one bromine intact for further functionalization.

Reagents:

  • Substrate: Sterically hindered dibromobenzene (1.0 equiv)

  • Amine: 1.1 equiv (Strict stoichiometry is vital)

  • Catalyst: BrettPhos Pd G4 (0.5 – 1.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.2 equiv) or Cs2CO3 (2.0 equiv) for sensitive groups.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with the dibromobenzene (1.0 equiv), solid amine (if applicable), NaOtBu (1.2 equiv), and BrettPhos Pd G4 (1.0 mol%).

    • Note: If using Cs2CO3, ensure it is finely ground to maximize surface area.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Liquid Addition: Add anhydrous solvent via syringe. If the amine is liquid, add it now.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Why 80°C? Hindered substrates require thermal energy to cross the oxidative addition barrier, but going >100°C risks double amination.

  • Monitoring: Monitor by HPLC/UPLC at 1 hour. Look for the disappearance of starting material. If >5% bis-aminated product appears, lower temp to 60°C for future runs.

  • Workup: Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue, and concentrate.

Protocol B: Exhaustive Double Amination

Objective: Install two amino groups (same or different) on the hindered core.

Reagents:

  • Substrate: Dibromobenzene (1.0 equiv)

  • Amine: 2.5 equiv (Excess required)

  • Catalyst: RuPhos Pd G4 (for secondary amines) or tBuBrettPhos Pd G4 (for amides/primary amines) (2.0 – 3.0 mol%).

  • Base: NaOtBu (2.5 equiv).

  • Solvent: Toluene (0.5 M) – Higher concentration drives kinetics.

Step-by-Step Methodology:

  • Setup: Prepare vial as in Protocol A.

  • Charging: Add substrate, amine (2.5 equiv), base, and catalyst.

  • Reaction: Heat to 100–110°C .

  • Telescoping (Optional): If installing two different amines, run Protocol A first. Once complete, cool to RT, open under Argon flow, add the second amine (1.2 equiv) and fresh catalyst (1 mol%), then heat to 110°C.

  • Purification: Double aminated products are often highly polar. Use an amine-functionalized silica column or add 1% Et3N to the eluent to prevent streaking.

Optimization Logic & Troubleshooting

When standard protocols fail, use this logic flow to identify the failure mode.

Diagram 2: Optimization Decision Tree

Optimization Start Reaction Failed Low Yield CheckSM Is SM Consumed? Start->CheckSM NoConv No Conversion CheckSM->NoConv No Dehal Product is De-halogenated CheckSM->Dehal Yes (Wrong Product) PdBlack Pd Black Visible CheckSM->PdBlack Yes (Precipitate) Temp Increase Temp (+20°C) NoConv->Temp CatLoad Switch Ligand (More Bulky: tBuBrettPhos) Temp->CatLoad Still Fails Protodehal Change Solvent (Dioxane -> Toluene) Dehal->Protodehal Reduce H-Source Stab Increase Catalyst Loading PdBlack->Stab

Caption: Systematic troubleshooting for hindered Buchwald-Hartwig couplings.

Common Issues:

  • Dehalogenation (Hydrodehalogenation): Often caused by solvent acting as a hydride source (e.g., alcohols) or

    
    -hydride elimination from the amine. Solution: Switch to Toluene and use RuPhos , which is resistant to 
    
    
    
    -hydride elimination.
  • Pd Black Formation: Indicates ligand dissociation. Solution: Ensure the reaction is strictly anaerobic. Switch to a G4 precatalyst to ensure tight ligand binding from the start.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methylcarbazole Production for the Rapid Assessment of 4th Generation Palladacycle Precatalyst Stability. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 18(11), 2580–2583. (Demonstrates G4 activation utility).

Sources

Application Notes and Protocols for the Synthesis of Poly(aryl ether)s using Fluorinated Dibromo Monomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(aryl ether)s (PAEs) are a class of high-performance thermoplastic polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics make them invaluable in demanding applications across the aerospace, automotive, electronics, and medical fields. The synthesis of PAEs is most commonly achieved through nucleophilic aromatic substitution (SNAr) polymerization.[3][4] This method involves the reaction of a bisphenoxide with an activated aromatic dihalide.

The strategic incorporation of fluorine atoms into the monomers has been a significant advancement in the synthesis of PAEs. Fluorinated PAEs often exhibit enhanced properties such as improved solubility, lower dielectric constants, and increased thermal stability.[5][6] This application note provides a detailed guide to the synthesis of PAEs using fluorinated dibromo monomers, focusing on the underlying chemistry, a step-by-step experimental protocol, and methods for characterization. The use of fluorinated monomers, particularly those activated by electron-withdrawing groups, facilitates the SNAr reaction, enabling the synthesis of high-molecular-weight polymers under relatively mild conditions.[1][7]

The Chemistry: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The synthesis of poly(aryl ether)s from fluorinated dibromo monomers proceeds via a step-growth polymerization mechanism known as nucleophilic aromatic substitution (SNAr). This reaction is characterized by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the substitution of a leaving group.

Mechanism:

The SNAr polymerization involves a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A potent nucleophile, typically a bisphenoxide generated in situ from a bisphenol and a base, attacks the electron-deficient aromatic ring of the fluorinated dibromo monomer at the carbon atom bearing a bromine atom.[8] This step is generally the rate-determining step as it involves the disruption of the aromatic system to form a high-energy intermediate.[9][10]

  • Formation of the Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the presence of electron-withdrawing groups, such as fluorine atoms or a ketone group.[9]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, a bromide ion.[8] In the context of SNAr on activated aromatic halides, fluoride is surprisingly a better leaving group than bromide or chloride.[9][10] This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine accelerates this step, overriding its poorer leaving group ability compared to other halogens in SN1/SN2 reactions.[9][10]

The polymerization proceeds as this process repeats, with the growing polymer chain acting as the nucleophile, leading to the formation of high-molecular-weight poly(aryl ether).

SNAr_Mechanism Reactants Bisphenoxide + Fluorinated Dibromo Monomer Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Rate-determining step Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Intermediate) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Bromide Ion Meisenheimer_Complex->Elimination Product Poly(aryl ether) + Bromide Salt Elimination->Product

Caption: The reaction mechanism for SNAr polymerization.

Materials and Methods

Reagents
  • Fluorinated dibromo monomer (e.g., 4,4'-Difluorobenzophenone)

  • Bisphenol (e.g., Bisphenol A, Hydroquinone)[4][11]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • High-boiling polar aprotic solvent (e.g., N,N-Dimethylacetamide (DMAc), Diphenyl sulfone, Sulfolane)[3][12]

  • Toluene (for azeotropic removal of water)

  • Methanol (for precipitation)

  • Deionized water

  • Acetone

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Thermometer

  • Buchner funnel and filter flask

  • Vacuum oven

Experimental Protocol

This protocol describes a general procedure for the synthesis of a poly(aryl ether) from a fluorinated dibromo monomer and a bisphenol.

Experimental_Workflow Setup 1. Reactor Setup (Flask, Stirrer, N2) Charge 2. Charge Reagents (Monomers, K2CO3, Solvents) Setup->Charge Dehydration 3. Azeotropic Dehydration (with Toluene) Charge->Dehydration Polymerization 4. Polymerization (Elevated Temperature) Dehydration->Polymerization Precipitation 5. Precipitation (in Methanol/Water) Polymerization->Precipitation Purification 6. Purification (Washing with Water/Acetone) Precipitation->Purification Drying 7. Drying (Vacuum Oven) Purification->Drying Characterization 8. Characterization (NMR, GPC, DSC, TGA) Drying->Characterization

Caption: A typical experimental workflow for the synthesis of poly(aryl ether)s.

Step-by-Step Procedure:

  • Reactor Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser. Ensure the system is under a positive pressure of nitrogen.

  • Charging Reagents: Into the flask, add the fluorinated dibromo monomer (1.0 eq), the bisphenol (1.0 eq), anhydrous potassium carbonate (1.1-1.5 eq), the high-boiling polar aprotic solvent, and toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing any residual water. Continue this process for 2-4 hours.[13]

  • Polymerization: After dehydration, slowly raise the temperature of the reaction mixture to 160-220°C to remove the toluene.[12] The polymerization will commence, and the viscosity of the solution will gradually increase. Maintain the reaction at this temperature for 4-24 hours.

  • Precipitation: After the polymerization is complete, cool the viscous solution to room temperature and dilute it with a suitable solvent (e.g., DMAc) if necessary. Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol or a methanol/water mixture, with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water and then with acetone to remove any unreacted monomers, salts, and residual solvent.[13]

  • Drying: Dry the purified polymer in a vacuum oven at 80-120°C until a constant weight is achieved.

Characterization

The synthesized poly(aryl ether)s should be characterized to determine their structure, molecular weight, and thermal properties.

Technique Purpose Typical Results
¹H and ¹⁹F NMR To confirm the chemical structure of the polymer.Appearance of characteristic peaks for the aromatic protons and the disappearance of the phenolic hydroxyl proton signal.[12]
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).High molecular weights (Mn > 20,000 g/mol ) and a PDI close to 2 are indicative of a successful step-growth polymerization.[12]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) for semi-crystalline polymers.High Tg values are characteristic of rigid poly(aryl ether)s.[2][14]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.The temperature at 5% weight loss (Td5) is typically high, indicating excellent thermal stability.[5][12]

Results and Discussion

The use of fluorinated dibromo monomers in the synthesis of poly(aryl ether)s offers several advantages. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring, facilitating the nucleophilic aromatic substitution reaction.[8][15] This often allows for lower reaction temperatures and shorter reaction times compared to non-fluorinated analogues.

The resulting fluorinated poly(aryl ether)s typically exhibit a range of desirable properties:

  • High Thermal Stability: The strong aromatic backbone and stable ether linkages contribute to high decomposition temperatures.[5]

  • Excellent Chemical Resistance: These polymers are often resistant to a wide range of chemicals.

  • Good Solubility: The presence of fluorine can enhance the solubility of the polymers in common organic solvents, which is advantageous for processing.[12]

  • Low Dielectric Constant: The incorporation of fluorine can lower the dielectric constant of the material, making these polymers suitable for applications in microelectronics.[5][6][16]

Troubleshooting:

  • Low Molecular Weight: This can be due to the presence of moisture, impurities in the monomers or solvent, or an incorrect stoichiometric ratio of the monomers. Ensure all reagents and glassware are thoroughly dried and that the monomer stoichiometry is precise.

  • Dark Polymer Color: This may indicate side reactions occurring at high temperatures. Optimizing the reaction temperature and time can help to minimize discoloration.

  • Gelation: This can occur if the reaction temperature is too high or if there are impurities that can lead to cross-linking.

References

  • Johnson, R. N., Farnham, A. G., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A, 1(5), 2375-2398. [Link]

  • Hosseini, S. H., et al. (2020). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. ResearchGate. [Link]

  • Harris, F. W., & Strieby, P. A. (1993). Poly(arylene ether azomethine)s: Synthesis by Aldimine-Activated Nucleophilic Aromatic Substitution, Characterization, and Thin Films Morphological Study. Macromolecules, 26(11), 2764-2771. [Link]

  • University of St. Thomas. (n.d.). Addition-Elimination at Aromatics (SNAR). Chemistry LibreTexts. [Link]

  • Kim, S. Y., & Lee, Y. M. (2000). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer, 41(25), 8947-8954. [Link]

  • Kim, S. Y., & Lee, Y. M. (2000). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC. [Link]

  • Zheng, S., et al. (2021). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 12(3), 405-414. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • Mohanty, D. K., & McGrath, J. E. (1991). Synthesis and Characterization of Poly (aryl ether ketone) Copolymers. ResearchGate. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wang, X., et al. (2021). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC. [Link]

  • Zheng, S., et al. (2021). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. ResearchGate. [Link]

  • Al-Ammar, K. A., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Bhatnagar, A., et al. (1993). Competing reactions for poly(aryl ether ketone) synthesis: 2. Preparation of high molecular weight polymer from hydroquinone and. Polymer, 34(1), 178-183. [Link]

  • Li, Y., et al. (2025). A Facile Method for Preparing Fluorinated Poly(aryl ether)s Toward High‐Frequency Low Dielectric Materials. Macromolecular Rapid Communications. [Link]

  • Wang, X., et al. (2003). Synthesis and Characterization of Novel Poly(aryl ether ketone)s. ACS Publications. [Link]

  • Hsiao, S. H., & Yang, C. P. (1997). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Journal of Polymer Science Part A: Polymer Chemistry, 35(9), 1645-1652. [Link]

  • Roovers, J., & Toporowski, P. M. (2006). Preparation and Characterization of Nitrated Poly(Aryl Ether Ketone). Taylor & Francis Online. [Link]

  • Radhakrishnan, S., & Preeti, S. (2012). Synthesis and properties of poly(aryl ether ether ketone) copolymers with pendant methyl groups. ResearchGate. [Link]

  • Wang, F., et al. (1998). Synthesis and Thermal Properties of Poly (aryl ether ketone)s Containing Dibenzoylbiphenyl Moieties Copolymers. 3rd China-Japan Seminar on Advanced Aromatic Polymers. [Link]

Sources

Application Note: Optimization of Sonogashira Coupling for Fluorinated Alkoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of coupling terminal alkynes with fluorinated alkoxybenzenes —a substrate class where the electronic "tug-of-war" between the electron-withdrawing fluorine and electron-donating alkoxy group dictates reactivity.

Executive Summary

Fluorinated alkoxybenzenes are high-value scaffolds in drug discovery, offering modulated lipophilicity and metabolic stability. However, they present a unique synthetic challenge in Sonogashira cross-coupling. The alkoxy group (strong EDG) deactivates the aryl ring toward oxidative addition, while the fluorine atom (EWG) exerts a stabilizing inductive effect that can either facilitate or hinder the reaction depending on its position relative to the halide.

This guide provides a standardized protocol to overcome the electronic deactivation and Glaser homocoupling side-reactions common to these substrates.

Mechanistic Insight: The Electronic Tug-of-War

To optimize yield, one must understand the electronic environment of the aryl halide (Ar-X).

  • The Alkoxy Problem: Alkoxy groups (

    
    ) donate electron density into the aromatic ring via resonance. This increases the electron density at the carbon-halide bond, making the oxidative addition of Pd(0) (the rate-limiting step for bromides and chlorides) significantly slower.
    
  • The Fluorine Advantage: Fluorine is highly electronegative. Through induction (

    
    ), it withdraws electron density, potentially counteracting the alkoxy deactivation.
    
    • Ortho-F: Significantly accelerates oxidative addition due to inductive proximity but may introduce steric hindrance.

    • Para-F: Less effective at counteracting alkoxy deactivation at the oxidative addition site.

Key Takeaway: For fluorinated alkoxybenzenes, standard Pd(PPh


)

Cl

catalysts often stall. Success requires electron-rich, bulky phosphine ligands to force the oxidative addition, or rigorous oxygen exclusion to prevent the faster, competing Glaser coupling of the alkyne.
Visualizing the Pathway

The following diagram illustrates the catalytic cycle with specific emphasis on where Fluorine/Alkoxy effects influence the kinetics.

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Ar-OR) Pd0->OxAdd + Ar-X (Fluorinated Alkoxybenzene) ComplexA Pd(II) Intermediate Ar-Pd(II)-X OxAdd->ComplexA Slowed by Alkoxy EDG Aided by Fluorine EWG TransMetal Transmetallation (Cu-Acetylide enters) ComplexA->TransMetal ComplexB Pd(II) Complex Ar-Pd(II)-Alkyne TransMetal->ComplexB RedElim Reductive Elimination Product Release ComplexB->RedElim Isomerization RedElim->Pd0 Regenerates Catalyst CuCycle Copper Cycle (CuI + Base + Alkyne) CuCycle->TransMetal Feeds Active Acetylide Glaser SIDE REACTION: Glaser Homocoupling (Requires O2) CuCycle->Glaser If O2 present

Figure 1: The catalytic cycle highlighting the critical Oxidative Addition step where substrate electronics dominate, and the Glaser side-reaction pathway.

Critical Reaction Parameters

The following table summarizes the optimized parameters specifically for electron-rich (deactivated) aryl halides.

ParameterStandard ConditionOptimized for F-Alkoxy Substrates Rationale
Catalyst Pd(PPh

)

Cl

Pd(dppf)Cl

or Pd

(dba)

+ XPhos
Bidentate ligands (dppf) resist decomplexation; Bulky dialkylbiaryl phosphines (XPhos) accelerate oxidative addition on electron-rich rings [1].
Co-Catalyst CuI (1-5 mol%)CuI (0.5-2 mol%) Lower Cu loading reduces the risk of Glaser homocoupling while maintaining transmetallation rates [2].
Base Et

N or Et

NH
Cs

CO

or DIPA
Inorganic bases (Cs

CO

) in polar solvents often outperform amines for sluggish substrates. Diisopropylamine (DIPA) is less nucleophilic than TEA.
Solvent THF or DMFAnhydrous DMF or 1,4-Dioxane High polarity (DMF) stabilizes the polar transition state of oxidative addition.
Atmosphere Nitrogen balloonArgon Sparging (Active) Argon is heavier than air, providing a better blanket. Active sparging is required to remove dissolved O

.

Experimental Protocols

Protocol A: The "Robust" Method (For Aryl Iodides/Bromides)

Suitable for: 4-bromo-2-fluoro-1-methoxybenzene and similar substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Pd(dppf)Cl

    
    
    
    
    
    CH
    
    
    Cl
    
    
    (3 mol%)
  • Co-Catalyst: CuI (2 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMF (0.2 M concentration)

Step-by-Step:

  • Glassware Prep: Flame-dry a 2-neck round bottom flask or microwave vial. Cool under a stream of Argon.[2]

  • Solids Addition: Charge the flask with the aryl halide, Pd catalyst, CuI, and Cs

    
    CO
    
    
    
    .
  • Degassing (CRITICAL): Cap the flask. Evacuate (high vacuum) and backfill with Argon 3 times .[1]

    • Why? Fluorinated alkoxy substrates are slow to react. Any O

      
       present will consume the alkyne via Glaser coupling before the cross-coupling occurs.
      
  • Liquid Addition: Add anhydrous DMF via syringe. Sparge the solution with Argon (needle submerged) for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Heat to 60–80°C . Monitor via LC-MS or 19F NMR .

    • Note: 19F NMR is a powerful tool here. The shift of the Fluorine signal will change distinctively upon coupling, allowing monitoring without quenching.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: The "High-Activity" Method (For Aryl Chlorides)

Suitable for: 4-chloro-2-fluoro-1-methoxybenzene or highly deactivated systems.

Reagents:

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (1.5 mol%) + XPhos (6 mol%)
  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (10:1 ratio) or pure Toluene.

Workflow Modifications:

  • Pre-complexation: Mix Pd

    
    (dba)
    
    
    
    and XPhos in the solvent under Argon at 50°C for 15 mins before adding substrates. This generates the active monoligated Pd(0) species [3].
  • Temperature: These reactions typically require 100°C .[3]

Decision Tree for Optimization

Use this logic flow to determine the correct parameters for your specific fluorinated alkoxybenzene.

OptimizationTree Start Substrate Analysis HalideCheck Halide Type? Start->HalideCheck Iodide Iodide/Bromide HalideCheck->Iodide Reactive Chloride Chloride HalideCheck->Chloride Unreactive Standard Protocol A: Pd(dppf)Cl2 Cs2CO3 / DMF Iodide->Standard Advanced Protocol B: Pd2(dba)3 + XPhos K3PO4 / Dioxane Chloride->Advanced CheckGlaser Glaser Product Observed? Standard->CheckGlaser Low Yield? Soln1 Increase Degassing Add Alkyne Slowly CheckGlaser->Soln1 Yes (Dimer) Soln2 Switch to Cu-Free (Pd-Cy*Phos) CheckGlaser->Soln2 Persistent Issue

Figure 2: Optimization logic flow. Note that persistent Glaser coupling suggests a move to Copper-free conditions.[1]

Troubleshooting & Process Control

The "Glaser" Dimer

If you observe a homocoupled alkyne (R-C≡C-C≡C-R) and unreacted aryl halide:

  • Cause: Oxygen leak or excess Copper.

  • Fix: Reduce CuI to 0.5 mol%. Use a "slow addition" protocol where the alkyne is added via syringe pump over 1 hour. Alternatively, switch to a Cu-free protocol using Pd(OAc)

    
     and a pyrrolidine base [4].
    
Dehalogenation (Reduction)

If you observe the aryl halide being reduced (Ar-X


 Ar-H):
  • Cause: This is common in DMF at high temperatures with hydridic sources.

  • Fix: Switch solvent to Toluene or THF. Lower the temperature and use a more active catalyst (Protocol B) to compensate.

Fluorine Elimination

While rare, defluorination can occur if the fluorine is ortho to a strong withdrawing group.

  • Monitoring: Use 19F NMR of the crude reaction mixture. The disappearance of the Ar-F signal or the appearance of inorganic fluoride (around -120 ppm typically) indicates catalyst poisoning or decomposition.

References

  • Buchwald, S. L., et al. (2008). "Ligand Effects in Pd-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Gelman, D., & Buchwald, S. L. (2003).[4] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes." Angewandte Chemie International Edition.

  • Liang, Y., et al. (2006).[4] "Copper-Free Sonogashira Coupling."[1][3][4][5][6] Journal of Organic Chemistry.

Sources

Application Note: One-Pot Sequential Synthesis of Fluorinated Biaryls from 1,5-Dibromo Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biaryls and teraryls are privileged scaffolds in medicinal chemistry and organic materials, offering enhanced metabolic stability, modulated lipophilicity, and unique solid-state packing properties. Traditional step-wise syntheses of unsymmetrical fluorinated teraryls from dihaloarenes require the tedious isolation of sensitive intermediates, resulting in poor step-economy and solvent waste.

This Application Note details a highly efficient, one-pot sequential protocol for the synthesis of complex fluorinated scaffolds starting from 1,5-dibromo precursors (e.g., 1,5-dibromoanthracene). By exploiting steric differentiation and the Concerted Metalation-Deprotonation (CMD) mechanism, this protocol achieves a chemoselective mono-direct arylation followed by an in situ Suzuki-Miyaura cross-coupling, delivering unsymmetrical architectures in a single reaction vessel.

Mechanistic Rationale & Ligand Selection

As a Senior Application Scientist, it is critical to understand that successful one-pot cascade reactions are not accidental; they are the result of precisely tuning the electronic and steric environments of the catalytic cycle.

The CMD Pathway: The direct C–H arylation of electron-deficient polyfluoroarenes (e.g., pentafluorobenzene) with aryl bromides proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, a pathway pioneered by Fagnou and co-workers[1]. In this regime, a carbonate base (such as Cs₂CO₃) assists in the deprotonation of the acidic C–H bond simultaneously with palladium insertion, bypassing the need for stoichiometric, moisture-sensitive organometallic reagents[1].

Exploiting Steric Hindrance for Chemoselectivity: 1,5-Dibromoarenes, particularly rigid systems like 1,5-dibromoanthracene, exhibit significant steric hindrance. Attempting a double direct arylation with a bulky polyfluoroarene often results in incomplete reactions and low yields of the symmetrically di-coupled product[2]. Rather than viewing this as a limitation, this protocol leverages the steric stall.

Ligand Causality: Using the bulky dialkylbiaryl phosphine ligand SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane) provides the necessary electron-rich environment to facilitate the first difficult oxidative addition and CMD step[2]. However, the extreme steric crowding of the resulting mono-coupled bromo-fluorobiaryl intermediate effectively shuts down the second C–H arylation. This intentional stalling allows us to trap the remaining, unreacted bromide in a subsequent Suzuki-Miyaura coupling with a less sterically demanding arylboronic acid, yielding an unsymmetrical teraryl without intermediate purification.

Workflow & Logic Diagram

The following workflow illustrates the logical progression and in-process validation required to execute this one-pot synthesis successfully.

G N1 1,5-Dibromo Precursor + Polyfluoroarene N2 Step 1: Direct C-H Arylation Pd(OAc)2, SPhos, Cs2CO3 N1->N2 N3 Intermediate: Mono-coupled Bromo-Biaryl N2->N3 N4 In-Process Control (IPC): GC-MS / TLC Check N3->N4 N5 Step 2: Suzuki-Miyaura + Arylboronic Acid, K3PO4 (aq) N4->N5 Pass: Mono-conversion > 95% N6 Final Product: Unsymmetrical Fluorinated Scaffold N5->N6

Workflow for the one-pot sequential synthesis of unsymmetrical fluorinated biaryls.

Quantitative Data: Optimization of Chemoselectivity

The table below summarizes the critical optimization of Step 1. The goal is to maximize the mono-coupled intermediate while suppressing the di-coupled byproduct. SPhos provides the optimal balance of electronic activation and steric bulk[2].

EntryPalladium SourceLigandBaseSolventConv. to Mono-Coupled (%)Conv. to Di-Coupled (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene150
2Pd(OAc)₂P(o-OMe)₃Cs₂CO₃Toluene420
3Pd(OAc)₂XPhosCs₂CO₃Toluene8112
4 Pd(OAc)₂ SPhos Cs₂CO₃ Toluene 94 < 3
5Pd₂(dba)₃SPhosCs₂CO₃DMF6518

Table 1: Optimization of the chemoselective direct arylation of 1,5-dibromoanthracene with pentafluorobenzene. Conditions: 1.0 eq 1,5-dibromoarene, 1.5 eq pentafluorobenzene, 5 mol% Pd, 10 mol% Ligand, 100 °C, 12h.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol relies on a strict In-Process Control (IPC) check to ensure complete mono-coupling before altering the reaction environment for the Suzuki-Miyaura step.

Materials Required
  • Substrates: 1,5-dibromoanthracene (1.0 equiv), Pentafluorobenzene (1.5 equiv), Arylboronic acid (1.2 equiv).

  • Catalysts & Reagents: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Anhydrous Cs₂CO₃ (2.0 equiv), K₃PO₄ (aq, 2.0 M, 2.0 equiv).

  • Solvents: Anhydrous Toluene (degassed).

Step 1: Chemoselective Direct C–H Arylation
  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, charge 1,5-dibromoanthracene (1.0 mmol, 336 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), SPhos (0.10 mmol, 41.1 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 652 mg).

  • Solvent & Reagent Addition: Add anhydrous, degassed toluene (5.0 mL) followed by pentafluorobenzene (1.5 mmol, 252 mg).

  • Reaction: Seal the flask and heat to 100 °C with vigorous stirring for 12 hours.

    • Causality: Vigorous stirring is essential because the reaction is heterogeneous (solid Cs₂CO₃ in toluene). The 100 °C temperature is required to overcome the high activation barrier of the CMD transition state[1].

Step 1.5: In-Process Control (IPC) - Crucial Validation Step
  • Sampling: Cool the mixture to room temperature. Withdraw a 50 µL aliquot via syringe, quench with 0.5 mL water and 0.5 mL EtOAc, and analyze the organic layer via GC-MS.

    • Pass Criteria: >95% consumption of 1,5-dibromoanthracene; >90% formation of the mono-coupled intermediate (e.g., m/z = 422 for bromo-pentafluorophenyl-anthracene); <5% of the double-coupled product.

    • Causality: Proceeding without confirming mono-coupling will result in complex mixtures of unreacted starting material, symmetrical teraryls, and the desired product, completely negating the step-economy of the one-pot method.

Step 2: In Situ Suzuki-Miyaura Cross-Coupling
  • Reagent Addition: To the same reaction flask at room temperature, add the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 mmol, 182 mg).

  • Phase Modification: Add a degassed aqueous solution of K₃PO₄ (2.0 M, 1.0 mL).

    • Causality: The addition of aqueous base is critical. The Suzuki-Miyaura transmetalation step requires a hydroxide/hydroxo-palladium intermediate to activate the boronic acid. The anhydrous conditions of Step 1 (optimized strictly for CMD) are insufficient for efficient boronic acid transmetalation.

  • Reaction: Heat the biphasic mixture to 90 °C for 6 hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure unsymmetrical fluorinated teraryl.

References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Source: Chemical Reviews / PMC URL:[Link]

  • Unique regioselectivity of the Pd-catalysed cross-dehydrogenative coupling reaction of simple polyaromatic hydrocarbons with polyfluoroarenes. Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Scalable Synthesis of 2-((2-fluorophenoxy)methyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1309933-01-4) from 2-Fluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details a scalable and robust synthetic route for the preparation of 2-((2-fluorophenoxy)methyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1309933-01-4), a molecule of significant interest in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 2-fluorophenol, and proceeds through a multi-step sequence featuring a key [3+2] cycloaddition reaction to construct the core pyrazolo[1,5-a]pyridine scaffold. This document provides detailed protocols, mechanistic insights, and data presentation to facilitate successful execution and adaptation by researchers, scientists, and professionals in drug development.

Introduction and Retrosynthetic Analysis

The target molecule, 2-((2-fluorophenoxy)methyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile, possesses a complex heterocyclic core with strategic functionalization. A logical retrosynthetic analysis suggests a convergent approach, wherein the pyrazolo[1,5-a]pyridine core is first assembled and subsequently elaborated. The key disconnection points are the ether linkage and the formation of the pyrazole ring.

The proposed synthetic strategy hinges on three main stages:

  • Formation of the Pyrazolo[1,5-a]pyridine Core: This will be achieved through a [3+2] cycloaddition reaction between a suitably substituted N-aminopyridinium ylide and an activated alkene.

  • Functionalization of the Core: Introduction of a reactive handle at the 2-position of the pyrazolo[1,5-a]pyridine ring system to enable the subsequent etherification.

  • Ether Synthesis: Coupling of the functionalized core with 2-fluorophenol via a Williamson ether synthesis to yield the final product.

Retrosynthesis Target CAS 1309933-01-4 Intermediate1 2-(chloromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile Target->Intermediate1 Williamson Ether Synthesis Intermediate2 2-Fluorophenol Target->Intermediate2 Intermediate3 2-(hydroxymethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile Intermediate1->Intermediate3 Chlorination Intermediate4 N-Amino-4-(4-fluorophenyl)pyridinium Iodide Intermediate3->Intermediate4 [3+2] Cycloaddition Intermediate5 Ethyl 2-cyano-3-hydroxyacrylate Intermediate3->Intermediate5 Intermediate6 4-(4-Fluorophenyl)pyridine Intermediate4->Intermediate6 Amination Intermediate7 Hydroxylamine-O-sulfonic acid Intermediate4->Intermediate7 Intermediate8 Ethyl Cyanoacetate Intermediate5->Intermediate8 Condensation Intermediate9 Ethyl Formate Intermediate5->Intermediate9

Caption: Retrosynthetic analysis of CAS 1309933-01-4.

Experimental Protocols

Synthesis of Key Intermediates

2.1.1. Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

This intermediate is prepared via a Knoevenagel condensation between 4-fluorobenzaldehyde and ethyl cyanoacetate. This reaction is a classic method for forming carbon-carbon double bonds.[1][2]

Reagent/SolventMolecular WeightMolesEquivalentsAmount
4-Fluorobenzaldehyde124.11 g/mol 0.11.012.41 g
Ethyl Cyanoacetate113.12 g/mol 0.111.112.44 g
Piperidine85.15 g/mol 0.010.10.85 g
Ethanol---100 mL

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (12.41 g, 0.1 mol) and ethyl cyanoacetate (12.44 g, 0.11 mol) in ethanol (100 mL).

  • Add piperidine (0.85 g, 0.01 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-(4-fluorophenyl)acrylate as a white to off-white solid.

  • Dry the product under vacuum. Expected yield: 85-95%.

2.1.2. Synthesis of 1-Amino-4-(4-fluorophenyl)pyridinium Iodide

This key precursor for the cycloaddition is synthesized by the amination of 4-(4-fluorophenyl)pyridine.[3]

Reagent/SolventMolecular WeightMolesEquivalentsAmount
4-(4-Fluorophenyl)pyridine173.18 g/mol 0.051.08.66 g
Hydroxylamine-O-sulfonic acid113.10 g/mol 0.061.26.79 g
Dichloromethane (DCM)---100 mL
Saturated Sodium Bicarbonate---50 mL
Potassium Iodide166.00 g/mol 0.12.016.6 g
Water---100 mL

Protocol:

  • Dissolve 4-(4-fluorophenyl)pyridine (8.66 g, 0.05 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask at room temperature.

  • In a separate beaker, carefully dissolve hydroxylamine-O-sulfonic acid (6.79 g, 0.06 mol) in water (20 mL). Caution: This reaction can be exothermic.

  • Slowly add the aqueous solution of hydroxylamine-O-sulfonic acid to the stirred solution of the pyridine derivative over 15-20 minutes.

  • Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours.

  • After the reaction is complete, separate the layers. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (50 mL).

  • To the aqueous layer from the reaction and the bicarbonate wash, add potassium iodide (16.6 g, 0.1 mol) and stir until it dissolves.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-amino-4-(4-fluorophenyl)pyridinium iodide as a solid. This can be used in the next step without further purification.

Core Synthesis: 2-(Hydroxymethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile

The pyrazolo[1,5-a]pyridine core is constructed via a [3+2] cycloaddition reaction.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
1-Amino-4-(4-fluorophenyl)pyridinium Iodide314.12 g/mol 0.051.015.71 g
Ethyl 2-cyano-3-hydroxyacrylate141.13 g/mol 0.0551.17.76 g
Potassium Carbonate138.21 g/mol 0.12.013.82 g
N,N-Dimethylformamide (DMF)---150 mL

Protocol:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 1-amino-4-(4-fluorophenyl)pyridinium iodide (15.71 g, 0.05 mol) and potassium carbonate (13.82 g, 0.1 mol) in N,N-dimethylformamide (150 mL).

  • Stir the suspension at room temperature for 30 minutes to form the N-aminopyridinium ylide in situ.

  • Add ethyl 2-cyano-3-hydroxyacrylate (7.76 g, 0.055 mol) portion-wise over 20 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (500 mL).

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product contains the ethyl ester, which is hydrolyzed and decarboxylated in situ to the hydroxymethyl group. To ensure complete conversion, the crude solid can be refluxed in a mixture of ethanol (100 mL) and 2M HCl (50 mL) for 2 hours.

  • Cool the mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(hydroxymethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile as a solid.

Functionalization and Final Assembly

2.3.1. Synthesis of 2-(Chloromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile

The hydroxymethyl group is converted to a chloromethyl group to facilitate the subsequent etherification.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
2-(Hydroxymethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile281.27 g/mol 0.041.011.25 g
Thionyl Chloride118.97 g/mol 0.0481.25.71 g (3.4 mL)
Dichloromethane (DCM)---100 mL
Triethylamine101.19 g/mol 0.0441.14.45 g (6.1 mL)

Protocol:

  • Dissolve 2-(hydroxymethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile (11.25 g, 0.04 mol) in dry dichloromethane (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (4.45 g, 0.044 mol) to the stirred solution.

  • Add thionyl chloride (5.71 g, 0.048 mol) dropwise over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully adding ice-water (50 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(chloromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile, which can be used in the next step without further purification.

2.3.2. Synthesis of 2-((2-fluorophenoxy)methyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1309933-01-4)

The final product is obtained through a Williamson ether synthesis.[4][5][6]

Reagent/SolventMolecular WeightMolesEquivalentsAmount
2-(Chloromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile299.72 g/mol 0.041.011.99 g (crude)
2-Fluorophenol112.10 g/mol 0.0441.14.93 g
Potassium Carbonate138.21 g/mol 0.082.011.06 g
N,N-Dimethylformamide (DMF)---100 mL

Protocol:

  • To a 250 mL round-bottom flask, add 2-fluorophenol (4.93 g, 0.044 mol) and potassium carbonate (11.06 g, 0.08 mol) in N,N-dimethylformamide (100 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of crude 2-(chloromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carbonitrile (11.99 g, 0.04 mol) in DMF (20 mL) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water (400 mL).

  • Collect the precipitate by vacuum filtration, wash with water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.

  • Dry the final product under vacuum.

Workflow and Data Summary

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2,6-dibromo-4-fluoro substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Dibromo-4-Fluoro Substitution Protocols

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: STER-26-DBF Subject: Overcoming Steric & Electronic Barriers in Polyhalogenated Scaffolds

Triage: Define Your Bottleneck

Welcome to the High-Hindrance Chemistry Support module. The 2,6-dibromo-4-fluoro motif presents a classic "chemist’s dilemma": the 2,6-bromines create a steric fortress blocking access to the ring, while the 4-fluorine creates an electronic trap , susceptible to unwanted nucleophilic attack (


) or resisting activation depending on your target.

Which reaction is failing?

  • Case A (The Fortress): You are trying to cross-couple at the Bromine positions (Suzuki, Buchwald-Hartwig), but conversion is low or you see protodehalogenation.

  • Case B (The Trap): You are trying to displace the Fluorine (

    
    ) with a nucleophile, but the 2,6-bromines are blocking the trajectory.
    
  • Case C (The Scramble): You are seeing a mixture of products where both Br and F have reacted, or the wrong one reacted.

Module A: Cross-Coupling at the Bromine Sites (The Fortress)

The Problem: Standard ligands (


, dppf) cannot accommodate the steric bulk of the 2,6-dibromides during the reductive elimination step of the catalytic cycle. Furthermore, the electron-poor nature of the ring (due to Fluorine) makes the oxidative addition fast, but the Pd-center becomes "stuck" and prone to 

-hydride elimination or protodehalogenation.
Protocol 1: The "Bulky-Rich" Ligand Strategy

Applicable for: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling

The Fix: You must use dialkylbiaryl phosphine ligands. These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (forcing reductive elimination).

Recommended Ligand Hierarchy:

LigandApplicationWhy it works
RuPhos

Amines, Alkyl amines
Forms a palladacycle that protects the active species; creates a "pocket" for the amine.
BrettPhos

Amines (Anilines)
Highest activity for hindered primary amines; prevents formation of bis-ligated Pd complexes.
SPhos Suzuki Coupling (Boronic Acids)Extreme stability; allows coupling of 2,6-disubstituted halides with 2,6-disubstituted boronic acids.
XPhos General Purpose (Heterocycles)Good balance of sterics and electronics for heterocyclic partners.

Step-by-Step Optimization Protocol:

  • Catalyst Pre-loading: Do not generate catalyst in situ from

    
     if possible. Use precatalysts (e.g., RuPhos-Pd-G4  or XPhos-Pd-G4 ) to ensure a 1:1 Pd:Ligand ratio. Excess ligand can shut down the reaction by overcrowding the metal.
    
  • Solvent Switch: Switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol . The higher boiling point (

    
    ) is often necessary to overcome the activation energy of the reductive elimination step.
    
  • Base Selection:

    • Standard: NaOtBu (Strong, fast).

    • Base-Sensitive:

      
       (requires water/organic biphasic mix, e.g., Dioxane/
      
      
      
      4:1).

Troubleshooting "Dead" Reactions: If you see starting material (SM) and de-brominated byproduct (Protodehalogenation):

  • Cause: The reaction is stalling at the Pd(II) aryl intermediate. The catalyst is grabbing a hydride from the solvent or base instead of the nucleophile.

  • Solution: Increase concentration (0.5 M to 1.0 M). Switch to a non-protic solvent (strictly anhydrous Toluene). Increase catalyst loading to 5 mol%.

Module B: at the Fluorine Site (The Trap)

The Problem: While Fluorine is a good leaving group in


 due to the inductive effect of the bromines, the "ortho-effect" of the 2,6-bromines sterically hinders the approach of the nucleophile (Nu) to the 

-complex transition state.
Protocol 2: The "Polar-Heat" Drive

Applicable for: Displacement of F by Amines, Thiols, or Alkoxides

The Fix: You cannot rely on standard


 kinetics. You must stabilize the Meisenheimer intermediate and use thermal energy to force the steric gate.

Critical Parameters:

ParameterRecommendationTechnical Rationale
Solvent DMSO or NMP High dielectric constant stabilizes the charged transition state.
Temperature 120°C - 140°C Essential to overcome the steric repulsion of the 2,6-bromines.
Base DIPEA or

Acts as a proton sponge. For weak nucleophiles, use CsF (Cesium effect).
Additives 18-Crown-6 If using solid bases (

), this phase transfer catalyst is mandatory.

Step-by-Step Protocol:

  • Dissolve: 1.0 equiv Substrate in DMSO (0.5 M).

  • Add: 1.2 - 1.5 equiv Nucleophile.

  • Add: 2.0 equiv DIPEA (organic) or

    
     (inorganic).
    
  • Heat: Seal tube and heat to 130°C.

  • Monitor: Check LCMS at 2 hours.

    • If no reaction: Add 0.1 equiv tetrabutylammonium bromide (TBAB) . The bromide acts as a soluble bridge.

Module C: Troubleshooting & Logic Flow

Visualizing the Decision Process

The following diagram outlines the logical flow for troubleshooting stalled reactions on this specific scaffold.

G Start Reaction Stalled? CheckType Identify Reaction Site Start->CheckType Coupling Pd-Coupling (at Br) CheckType->Coupling SNAr SNAr (at F) CheckType->SNAr LigandCheck Using Bulky Ligand? (RuPhos/SPhos) Coupling->LigandCheck Dehalog Byproduct: Protodehalogenation? LigandCheck->Dehalog Yes Action1 Switch to Pre-catalyst (G3/G4) Use Anhydrous Toluene LigandCheck->Action1 No Dehalog->Action1 Yes (H-source present) Action2 Increase Temp >100°C Switch to Dioxane Dehalog->Action2 No (Kinetic stall) SolventCheck Solvent Polar enough? SNAr->SolventCheck NuCheck Nucleophile Bulky? SolventCheck->NuCheck Yes Action3 Switch to DMSO/NMP Add 18-Crown-6 SolventCheck->Action3 No (using THF/DCM) Action4 Increase Temp to 140°C Use Microwave NuCheck->Action4 Yes (Steric clash)

Caption: Decision matrix for troubleshooting 2,6-dibromo-4-fluoro functionalization. Blue nodes indicate decision points; Green nodes indicate experimental solutions.

Frequently Asked Questions (FAQs)

Q1: I want to couple at the Bromine, but the Fluorine is reacting. How do I stop this? A: This is a chemoselectivity issue. The Fluorine is activated for


 by the base used in the Pd-coupling.
  • Solution: Use a non-nucleophilic base like

    
     or 
    
    
    
    instead of strong alkoxides (NaOtBu). Avoid amine nucleophiles that are small and unhindered; they will attack the F preferentially. If you must use an amine, ensure the Pd-catalyst is highly active (high loading, RuPhos) so the coupling rate (
    
    
    ) is orders of magnitude faster than the substitution rate (
    
    
    ).

Q2: Can I use Lithium-Halogen Exchange (n-BuLi) instead of Palladium? A: Yes, but with extreme caution.

  • Risk:[1] The 2,6-dibromo motif is prone to "Halogen Dance" (scrambling of the Br position) or formation of benzyne intermediates if the temperature rises above -78°C.

  • Protocol: Perform the exchange at -78°C in THF/Hexanes . Use t-BuLi (2.0 equiv) for cleaner exchange than n-BuLi. Quench immediately with your electrophile. Do not let it warm up before quenching.

Q3: Why is my Suzuki coupling yielding the de-brominated product (2-bromo-4-fluorobenzene)? A: This is "Protodehalogenation." Your catalyst is performing oxidative addition, but failing to transmetalate or reductively eliminate.

  • Fix: This often happens in alcohols or wet solvents. Switch to anhydrous Toluene . If using boronic acids, switch to Pinacol Esters (more stable) and use KF (anhydrous) as the base to minimize proton sources.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligands for Palladium-Catalyzed Amination of Aryl Halides with High Activity and Selectivity.[2][3] Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Roh, K. R., et al. (2004). Nucleophilic Aromatic Substitution of Activated Fluoroarenes. Journal of Polymer Science. Link

  • Sigma-Aldrich Technical Bulletin. (2023). Buchwald-Hartwig Cross Coupling Reaction Guide. Link

Sources

Optimizing catalyst loading for dibromofluorobenzene cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Working with polyhalogenated fluorobenzenes requires a deep understanding of electronic micro-environments and catalytic kinetics.

Below is our comprehensive, causality-driven guide to optimizing palladium catalyst loading for the cross-coupling of dibromofluorobenzene (DBFB) scaffolds.

The Causality of Catalyst Loading in Fluorinated Dihaloarenes

When dealing with substrates like 1,4-dibromo-2-fluorobenzene, the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect). This polarizes the adjacent C-Br bonds, lowering the activation energy required for the palladium(0) catalyst to undergo oxidative addition[1].

However, the two bromine atoms are not electronically equivalent. The C-Br bond ortho or para to the fluorine is significantly more activated than the meta C-Br bond. This electronic differentiation is the physical basis for site-selective cross-coupling.

  • For Mono-coupling: Lower catalyst loading ensures that the active Pd(0) species only reacts with the highly activated C-Br bond. Excess palladium artificially inflates the local concentration of the active catalyst, forcing the secondary, slower oxidative addition to occur prematurely.

  • For Di-coupling: Exhaustive coupling (e.g., double vinylation or double arylation) requires higher catalyst loadings to overcome the increased activation energy of the second C-Br bond, which becomes even more electron-rich (and thus deactivated) after the first coupling cycle is complete[2].

Mechanistic Workflow

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA1 Oxidative Addition 1 (Fast) Pd0->OA1 1,4-DBFB TM1 Transmetalation & Reductive Elim. OA1->TM1 TM1->Pd0 Catalyst Regeneration Mono Mono-Coupled Product TM1->Mono OA2 Oxidative Addition 2 (Slow) Mono->OA2 High Pd Loading TM2 Transmetalation & Reductive Elim. OA2->TM2 TM2->Pd0 Catalyst Regeneration Di Di-Coupled Product TM2->Di

Mechanistic divergence in mono- vs. di-coupling of dibromofluorobenzene based on Pd loading.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does increasing my palladium loading from 2 mol% to 5 mol% decrease my overall yield of the mono-coupled product? A: This is a classic case of over-catalysis. By increasing the Pd(0) concentration, you accelerate the rate of the secondary oxidative addition before the primary coupling partner is fully consumed. This leads to a statistical mixture of mono-coupled, di-coupled, and homocoupled byproducts. For strict regioselectivity in DBFB, restricted catalyst loading (1-2 mol%) is mandatory to maintain kinetic control.

Q: I am attempting a di-coupling, but the reaction stalls at 60% conversion and the solution turns pitch black. Should I add more catalyst? A: No. The "black palladium" is agglomerated, deactivated Pd(0) nanoparticles. This occurs when the rate of transmetalation/reductive elimination is slower than the rate of oxidative addition, leaving naked Pd(0) in solution which rapidly aggregates. Instead of adding more catalyst, you must increase your Ligand-to-Palladium (L:Pd) ratio (e.g., moving from 1:1 to 2:1 or 3:1) to stabilize the intermediate Pd(0) species, or switch to a more robust bidentate ligand like dppf.

Q: Does the choice of coupling reaction (e.g., Suzuki vs. Sonogashira) change the loading rules for DBFB? A: Yes. In Sonogashira couplings, the presence of copper co-catalysts can complicate the transmetalation step. Studies on the synthesis of radioligand precursors from dibromofluorobenzenes demonstrate that optimizing the Pd loading directly impacts the ratio of mono-alkynylated to di-alkynylated products, often requiring lower temperatures and strict stoichiometric control compared to Suzuki-Miyaura reactions[3].

Quantitative Data: Catalyst Loading Optimization Matrix

The following table synthesizes the expected experimental outcomes based on catalyst loading and ligand ratios when reacting 1,4-dibromo-2-fluorobenzene with a standard arylboronic acid (1.05 equivalents for mono, 2.2 equivalents for di-coupling).

Catalyst Loading (Pd mol%)Ligand : Pd RatioTarget OutcomeObserved ConversionPrimary Byproduct / Failure Mode
0.5% 1:1Mono-couplingIncomplete (<50%)Unreacted starting material
1.5% 2:1Mono-couplingOptimal (>90%) Trace di-coupled (<5%)
3.0% 1:1Di-couplingStalled (~60%)Mono-coupled intermediate, Pd Black
5.0% 2:1Di-couplingOptimal (>95%) Homocoupled boronic acid

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Mono-Coupling

To guarantee reproducibility, a protocol must validate itself in real-time. This methodology utilizes a kinetic checkpoint to prevent the formation of inseparable mixtures.

Reagents: 1,4-dibromo-2-fluorobenzene (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(OAc)₂ (1.5 mol%), SPhos (3.0 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1).

  • Step 1: Catalyst Pre-Activation

    • Action: In a Schlenk flask under argon, combine Pd(OAc)₂ and SPhos in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a faint, clear yellow.

    • Causality: Pd(II) must be reduced to the active Pd(0) species by the phosphine ligand before the fluorinated substrate is introduced. Skipping this step leads to off-cycle resting states and inconsistent initiation rates.

  • Step 2: Controlled Substrate Addition

    • Action: Add the 1,4-dibromo-2-fluorobenzene, followed by the arylboronic acid and aqueous K₃PO₄. Heat the biphasic mixture to exactly 60 °C.

    • Causality: Operating at a moderate temperature (60 °C instead of the traditional 90 °C) leverages the electronic differentiation of the DBFB ring. The highly activated ortho-C-Br bond will react rapidly, while the meta-C-Br bond remains inert at this thermal threshold.

  • Step 3: The Self-Validation Checkpoint (Critical)

    • Action: At the 2-hour mark, halt stirring to allow phase separation. Extract a 50 µL aliquot from the organic layer, filter through a micro-plug of silica (eluting with EtOAc), and analyze via GC-MS.

    • Validation Logic:

      • If mono-coupled product is >90% and starting material is <5%: Proceed to Step 4.

      • If di-coupled product is >5%: Your catalyst loading was too high or your temperature spiked. Abort or prepare for difficult column chromatography.

      • If starting material is >50%: Do not add more Pd. Add 0.2 equiv of boronic acid, as it may have homocoupled.

  • Step 4: Quenching and Isolation

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO₄ and concentrate.

    • Causality: Immediate cooling and dilution prevent any residual active Pd from initiating the secondary coupling during the workup phase.

Protocol Decision Logic

ProtocolFlow A Define Target: Mono- vs. Di-Coupling B Low Pd Loading (1-2%) High Steric Bulk Ligand A->B Mono-coupling C High Pd Loading (4-5%) Bidentate Ligand (e.g., dppf) A->C Di-coupling D Kinetic Sampling (GC-MS) Self-Validating Check B->D C->D E Black Pd Formation? (Catalyst Deactivation) D->E F Increase L:Pd Ratio Decrease Temperature E->F Yes G Optimal Conversion Achieved E->G No F->D Re-evaluate

Logic workflow for optimizing Pd catalyst loading in dibromofluorobenzene cross-coupling.

References

  • Source: nih.
  • Source: researcher.
  • Source: orgsyn.

Sources

Solubility issues of 1,5-dibromo-3-fluoro-2-propoxybenzene in DMSO vs DMF

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Issues of 1,5-dibromo-3-fluoro-2-propoxybenzene in DMSO vs. DMF For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide provides in-depth analysis and practical troubleshooting for solubility challenges encountered with this compound, particularly the observed differences between Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)
Q1: I'm experiencing poor solubility of this compound in DMSO, while it appears to dissolve more readily in DMF. What is the scientific basis for this observation?

A1: This is a common and insightful observation that stems from the subtle yet significant differences in the physicochemical properties of DMSO and DMF, and how they interact with the specific structure of your compound, this compound.

The core principle at play is "like dissolves like," which refers to the compatibility of polarity and other intermolecular forces between a solute and a solvent. Both DMSO and DMF are classified as polar aprotic solvents, meaning they have a significant dipole moment but lack acidic protons (like the O-H in water or alcohols) to act as hydrogen bond donors.[1][2]

This compound is a moderately polar molecule. Its key features are:

  • Aromatic Ring: Largely nonpolar and capable of pi-stacking interactions.

  • Halogen Atoms (2 Br, 1 F): These contribute to the molecule's polarity and molecular weight.

  • Propoxy Group (-OCH₂CH₂CH₃): The ether linkage adds polarity, while the alkyl chain contributes nonpolar character. The molecule as a whole has a calculated LogP of 4.14, indicating significant lipophilicity (a preference for nonpolar environments).[3]

The likely reason for better solubility in DMF lies in the concept of Hansen Solubility Parameters (HSPs) . HSPs break down the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). For a solute to dissolve, its HSPs should closely match those of the solvent.

Troubleshooting Guides
Q2: What are the critical differences between DMSO and DMF that I should consider for my experiments?

A2: While often used interchangeably, DMSO and DMF have distinct properties that can impact not only solubility but also reaction kinetics, stability, and downstream processing. Choosing the right solvent is a critical experimental parameter.

Below is a comparative summary of their key physicochemical properties:

PropertyDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)Significance for Your Experiment
Formula (CH₃)₂SOHCON(CH₃)₂The sulfoxide group in DMSO is more polarized than the amide group in DMF.
Molecular Weight 78.13 g/mol 73.09 g/mol [5]Similar molecular weights, leading to comparable densities.
Boiling Point 189 °C (372 °F)[6][7]153 °C (307 °F)[5]DMSO is significantly less volatile, making it harder to remove under vacuum. DMF is easier to remove post-reaction.
Melting Point 18.5 °C (65.3 °F)[8]-61 °C (-78 °F)[5]Critical Point: DMSO can freeze in a cool lab or during refrigerated storage, causing your compound to crash out of solution.
Dielectric Constant (25°C) 47.236.7[9]Both are highly polar, but DMSO's higher value indicates a greater ability to separate charges.[10]
Dipole Moment 3.96 D3.82 DHigh and similar dipole moments contribute to their excellent dissolving power for polar molecules.
Hygroscopicity Very HighHighBoth readily absorb atmospheric water. Water contamination in DMSO can significantly alter its solvent properties and may reduce the solubility of lipophilic compounds.[11]
Common Impurities WaterDimethylamine (from degradation), WaterThe fishy smell in older DMF is due to dimethylamine, which is basic and can interfere with certain reactions.[12]
Chemical Stability Highly stable below 150°C.[13]Can decompose to dimethylamine and carbon monoxide under strong acidic or basic conditions.[5]Be cautious with reaction conditions, especially with DMF.
Q3: My compound is struggling to dissolve in both DMSO and DMF. What practical steps can I take to improve solubility?

A3: If you are facing solubility challenges even with these powerful solvents, a systematic approach is required. The following workflow and techniques can help you achieve a clear, homogenous solution.

G cluster_0 start Start: Poor Solubility Observed check_purity 1. Verify Compound Purity & Solvent Quality (Anhydrous? No degradation?) start->check_purity physical_methods 2. Apply Physical Methods (Vortex, Gentle Heat, Sonicate) check_purity->physical_methods Purity OK fail Consult Further (Specialized formulation required?) check_purity->fail Impure cosolvent 3. Consider a Co-Solvent (e.g., Toluene, THF, DCM) physical_methods->cosolvent Still Insoluble success Success: Compound Dissolved physical_methods->success Dissolves reassess 4. Re-evaluate Solvent Choice (Is a less polar solvent better?) cosolvent->reassess Still Insoluble cosolvent->success Dissolves reassess->success New Solvent Works reassess->fail Still Insoluble

Caption: A logical workflow for troubleshooting solubility issues.

  • Verify Material Quality:

    • Compound Purity: Impurities can significantly impact solubility. Ensure your this compound is of high purity (≥98%).[3]

    • Solvent Grade: Use anhydrous grade solvents. Both DMSO and DMF are hygroscopic, and absorbed water can drastically change the solvent's properties, often reducing the solubility of non-polar compounds.[14]

  • Apply Mechanical and Thermal Energy:

    • Vortexing/Stirring: Ensure adequate agitation to break up solid aggregates and increase the surface area exposed to the solvent.

    • Gentle Heating: Increasing the temperature increases the kinetic energy of the system, which often enhances solubility. Heat the mixture gently (e.g., 40-50 °C) with stirring. Caution: Do not overheat, as it may cause compound degradation or solvent decomposition. DMSO is thermally stable up to ~150°C, but your compound may not be.[13]

    • Sonication: Use a bath sonicator. The high-frequency sound waves create cavitation bubbles that collapse near the solid, providing intense local energy to break apart the crystal lattice and facilitate dissolution.[11]

  • Use a Co-solvent:

    • If a single solvent system fails, introducing a co-solvent can be highly effective.[15] A co-solvent works by modifying the overall polarity of the solvent mixture to better match the solute.

    • For your compound, which has significant nonpolar character (LogP 4.14), adding a small percentage (e.g., 5-20% v/v) of a less polar solvent like Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM) to the DMF or DMSO might create a more favorable environment for dissolution.

Experimental Protocols
Protocol 1: Systematic Solubility Assessment

This protocol provides a standardized method to determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Anhydrous DMSO

  • Anhydrous DMF

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Heating block or water bath with temperature control

  • 2 mL glass vials with caps

Procedure:

  • Preparation: Accurately weigh 10 mg of the compound into a clean, dry 2 mL glass vial.

  • Initial Solvent Addition: Add 200 µL of the test solvent (DMSO or DMF) to the vial. This creates an initial concentration of 50 mg/mL.

  • Mechanical Agitation: Cap the vial securely and vortex vigorously for 1 minute at room temperature. Visually inspect for undissolved solid against a dark background.

  • Sonication: If solid remains, place the vial in a bath sonicator for 10 minutes. Inspect again.

  • Gentle Heating: If solid still remains, place the vial in a heating block set to 40 °C for 15 minutes. Vortex intermittently. Inspect again.

  • Incremental Solvent Addition: If the compound is still not fully dissolved, add the solvent in 100 µL increments. After each addition, repeat steps 3-5.

  • Record Results: Carefully record the total volume of solvent required to achieve complete dissolution. Calculate the final concentration (mg/mL).

  • Confirmation: Allow the solution to cool to room temperature and stand for at least one hour to ensure the compound does not precipitate out of the now-supersaturated solution.

Chemical Structures

G cluster_0 Solute cluster_1 Solvents Solute Solute_label This compound C₉H₉Br₂FO MW: 311.97 g/mol DMSO DMF DMSO_label DMSO (CH₃)₂SO DMF_label DMF HCON(CH₃)₂

Caption: Structures of the solute and solvents.

References
  • Scribd. (n.d.). DMSO Solvent Properties Overview.
  • gChem. (n.d.). DMSO Physical Properties.
  • Wikipedia. (n.d.). Dimethylformamide.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • AOCHEM. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection.
  • Eastman. (n.d.). Dimethylformamide (DMF).
  • Helm. (n.d.). Dimethylformamide - Technical Data Sheet DMF.
  • The Sigma-Aldrich Co. (n.d.). Dimethylformamide (DMF).
  • The Good Scents Company. (n.d.). N,N-dimethyl formamide.
  • ChemScene. (n.d.). This compound.
  • BenchChem. (2025). Managing poor solubility and instability issues in reactions.
  • National Center for Biotechnology Information. (n.d.). 1,5-Dibromo-2-chloro-3-fluorobenzene. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-5-fluoro-2-methoxybenzene. PubChem Compound Database.
  • ResearchGate. (2016, January 7). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?
  • AiFChem. (2025, October 21). 5-Bromo-1,3-difluoro-2-propoxybenzene.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3).
  • BenchChem. (2025). The Solubility Profile of 1,3-Dibromo-5,5-dimethylhydantoin: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene. PubChem Compound Database.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • Scribd. (n.d.). Solubility Data of DMSO.
  • MilliporeSigma. (n.d.). 1,5-dibromo-3-fluoro-2-methylbenzene.
  • Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.

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Technical Support Center: Palladium Removal from Fluorinated Alkoxybenzene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The "Chelation Trap": Why Fluorinated Alkoxybenzenes Retain Palladium

Fluorinated alkoxybenzenes are highly privileged motifs in modern drug discovery, frequently synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) 1. However, purging residual palladium to meet the ICH Q3D regulatory limit (<10 ppm) is notoriously difficult for these specific intermediates.

The Causality of Retention: The high electronegativity of fluorine exerts a strong inductive (-I) effect, rendering the aromatic ring electron-deficient. Simultaneously, the alkoxy oxygen acts as a hard Lewis base. This electronic dichotomy creates a unique "chelation trap." The electron-deficient ring can engage in stable


-coordination with electron-rich Pd(0) species, while the oxygen atom coordinates Pd(II) intermediates. Consequently, standard physical separation methods (like simple silica plugs) fail because the palladium is thermodynamically bound to the product rather than simply co-precipitating with it.

To break this trap, we must introduce a scavenger with a binding affinity (


) for palladium that significantly exceeds the affinity of the fluorinated intermediate 2.

Mechanism Pd_Complex Pd(II)/Pd(0) Coordinated to Alkoxybenzene Intermediate Ligand Exchange (ΔG < 0, Soft-Soft Interaction) Pd_Complex->Intermediate Scavenger Silica-Thiol (Si-SH) Solid Support Scavenger->Intermediate Chemisorption Separation Heterogeneous Filtration Intermediate->Separation Result Pd-Free Fluorinated Alkoxybenzene Separation->Result Product in Filtrate

Thermodynamic ligand exchange mechanism of silica-thiol scavengers for Pd chemisorption.

Diagnostic Troubleshooting & FAQs

Q1: I ran my crude mixture through a Celite/Silica pad, but Pd levels remain >500 ppm. What is the mechanistic failure here? A: You are relying on physisorption (weak hydrogen bonding and dipole interactions). Because Pd complexes coordinated to fluorinated alkoxybenzenes are highly lipophilic, they co-elute with your product. You must transition to chemisorption using functionalized scavengers (e.g., Silica-Thiol) that actively strip the metal via irreversible ligand exchange 3.

Q2: How do I choose between Silica-Thiol (Si-SH) and Thiourea-based scavengers for my specific intermediate? A: The choice depends on the steric hindrance of your intermediate and the Pd burden. Si-Thiol favors bis-monodentate coordination and is exceptionally effective for general Pd(II)/Pd(0) removal without retaining the API. However, if you are dealing with bulky Pd clusters or require ultra-low residual limits (<1 ppm), Thiourea Alkyl Silica provides a higher functional group density (up to 2.4 mmol/g) and stronger chelation 4.

Q3: My fluorinated intermediate degrades (defluorinates) during the scavenging process. How do I prevent this? A: Highly activated fluorinated rings are susceptible to Nucleophilic Aromatic Substitution (


). Basic scavengers (like polyamine resins) or harsh aqueous chelators at high pH can attack the C-F bond. To preserve structural integrity, switch to a neutral, solid-supported scavenger (like Si-Thiol) or use a mildly acidic aqueous wash.

Pd_Removal_Workflow Start Crude Fluorinated Alkoxybenzene Mixture (Pd > 1000 ppm) Step1 Initial Filtration (Celite / Silica Pad) Start->Step1 Decision1 Is Pd < 500 ppm? Step1->Decision1 Aqueous Aqueous Wash (e.g., L-Cysteine or PIX) Decision1->Aqueous No (High Pd Burden) Decision2 Is Product Stable to Nucleophiles? Decision1->Decision2 Yes (Low Pd Burden) Aqueous->Decision2 Scavenger Solid-Supported Scavenger (e.g., Si-Thiol, MP-TMT) Crystallization Recrystallization (Final Polish) Scavenger->Crystallization Decision2->Scavenger Yes Decision2->Crystallization No (Avoid SNAr) Success Purified API Intermediate (Pd < 10 ppm) Crystallization->Success Pd < 10 ppm Fail Alternative Scavenger (e.g., Thiourea) Crystallization->Fail Pd > 10 ppm

Decision matrix for selecting Pd removal strategies in fluorinated alkoxybenzene synthesis.

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Chemisorption using Silica-Thiol (Si-SH)

Causality: Thiol groups provide a "soft" Lewis base environment that outcompetes the "hard" alkoxy oxygen and the electron-deficient fluorinated ring for the "soft" Pd metal.

  • Reconstitution: Dissolve the crude fluorinated alkoxybenzene in a non-coordinating solvent (e.g., Toluene or Dichloromethane) at a concentration of 0.1 M. Why? Coordinating solvents like DMF or MeCN compete with the scavenger for Pd binding.

  • Scavenger Loading: Add 5 to 10 weight equivalents (relative to the theoretical Pd mass) of Silica-Thiol scavenger.

  • Thermodynamic Equilibration: Stir the heterogeneous mixture at 40°C for 4–12 hours. Why? Ligand exchange is an endothermic kinetic process; mild heating accelerates the displacement of the product from the Pd center.

  • Filtration & Polish: Filter the suspension through a pad of Celite. Wash the filter cake with 2 column volumes of the reaction solvent.

  • System Validation:

    • Visual Cue: The silica should change from white to dark grey/black, confirming successful Pd chemisorption.

    • Quantitative Check: Concentrate the filtrate and analyze via ICP-MS to validate Pd < 10 ppm.

Protocol B: Liquid-Liquid Extraction using Potassium Isopropyl Xanthate (PIX)

Causality: For late-stage APIs where solid scavengers cause product loss, PIX acts as an ultra-efficient, water-soluble chelator that pulls Pd into the aqueous phase .

  • Aqueous Preparation: Prepare a 10 wt% aqueous solution of PIX.

  • Biphasic Mixing: Add the PIX solution to the organic phase (e.g., EtOAc or MeTHF) containing the intermediate in a 1:1 v/v ratio. Optional: Add a catalytic amount of iodine (

    
    ) to induce a synergistic oxidative scavenging effect.
    
  • Phase Separation: Stir vigorously for 2 hours at room temperature. The Pd-xanthate complex is highly polar and will partition entirely into the aqueous layer.

  • System Validation: Separate the phases. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Perform ICP-MS; successful execution typically yields Pd levels < 1 ppm.
    

Performance Metrics & Scavenger Selection

Summarizing the quantitative data ensures you select the right tool for your specific fluorinated intermediate.

Scavenger TypeMode of ActionOptimal SolventsLoading Capacity (mmol/g)Typical Pd ReductionBest Application
Silica-Thiol (Si-SH) ChemisorptionDCM, Toluene, THF1.2 – 1.5> 95%General Pd(II)/Pd(0) removal; neutral conditions.
Thiourea Alkyl Silica ChemisorptionDMF, NMP, AlcoholsUp to 2.4> 99% (<1 ppm)High-burden Pd clusters; ultra-low regulatory limits.
Potassium Isopropyl Xanthate (PIX) Liquid ExtractionEtOAc, MeTHFN/A (Aqueous)> 99% (<1 ppm)Late-stage API purification; solid-intolerant products.
Activated Carbon PhysisorptionAlcohols, EtOAcVariable50 – 70%Initial bulk Pd reduction (pre-treatment step).
Polyamine Resins ChelationToluene, Ethers1.5 – 2.080 – 90%Acid-sensitive, non-fluorinated intermediates.

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.[Link]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Derosa, J., et al. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry (RSC Publishing).[Link]

  • Lunn, M. D., et al. (2013). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Advances.[Link]

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Stability of 1,5-dibromo-3-fluoro-2-propoxybenzene under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1,5-dibromo-3-fluoro-2-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this polyhalogenated aromatic ether under basic conditions. Our goal is to equip you with the foundational knowledge to anticipate potential stability issues, troubleshoot unexpected results, and design robust experimental protocols.

Section 1: Understanding the Core Reactivity

This section addresses the fundamental chemical principles governing the stability of this compound.

Question: What are the key structural features of this compound that dictate its stability under basic conditions?

Answer: The reactivity of this molecule is a consequence of the interplay between its substituents on the benzene ring.

  • Halogen Substituents (Br, F): The two bromine atoms and one fluorine atom are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect polarizes the carbon-halogen bonds and reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.[1][2]

  • Propoxy Group (-OPr): The propoxy group is an electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic system. This effect increases electron density on the ring, generally making it less reactive towards nucleophiles.

  • Positional Effects: The substituents are positioned such that their electronic effects are complex. The fluorine and bromine atoms activate the ring for nucleophilic attack, while the propoxy group deactivates it. The specific outcome of a reaction will depend on the reaction conditions and the nature of the base used.

Question: What are the primary degradation pathways I should be aware of when using this compound with bases?

Answer: Under basic conditions, this compound is susceptible to three main degradation or reaction pathways. The operative pathway is highly dependent on the strength of the base, solvent, and temperature.

  • Nucleophilic Aromatic Substitution (SNA_r): This is often the most probable pathway. A nucleophile (which can be the base itself or another species in the mixture) attacks the aromatic ring and displaces one of the halogen atoms.[1][2] The electron-withdrawing nature of the halogens helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during this process.[1][2]

  • Benzyne Formation (Elimination-Addition): In the presence of an exceptionally strong base (e.g., sodium amide, NaNH₂), a proton can be abstracted from the ring ortho (adjacent) to a halogen.[3][4] This is followed by the elimination of the halide, leading to a highly reactive "benzyne" intermediate.[3][5][6] This intermediate is then rapidly trapped by any available nucleophile.

  • Ether Cleavage: While aryl ethers are generally robust, cleavage of the propoxy group is a possibility under harsh conditions. This pathway is less common under typical basic conditions, as ether cleavage usually requires strong acids.[7][8][9] However, it should not be entirely discounted, especially at high temperatures or with specific organometallic bases.

Start This compound + Base SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Moderate Base (e.g., RO⁻, R₂N⁻) Benzyne Benzyne Formation Start->Benzyne Strong, Sterically Hindered Base (e.g., NaNH₂, LDA) Cleavage Ether Cleavage Start->Cleavage Harsh Conditions (High Temp, Specific Reagents) Prod_SNAr Substituted Product(s) (Halogen displacement) SNAr->Prod_SNAr Prod_Benzyne Mixture of Regioisomers Benzyne->Prod_Benzyne Prod_Cleavage Phenol Product Cleavage->Prod_Cleavage

Caption: Potential degradation pathways for the target molecule.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments.

Issue 1: My starting material is consumed, but my analysis (TLC, GC-MS) shows a complex mixture of unexpected products.

  • Possible Cause: Benzyne Formation.

    • Why it happens: You may be using a base that is strong enough to deprotonate the aromatic ring at the positions ortho to the bromine atoms (C6 or C4). The subsequent elimination of HBr creates a symmetric benzyne intermediate, which can then be attacked by a nucleophile at two different positions, leading to a mixture of regioisomers.[3][4]

    • How to confirm: Look for isomeric products where the incoming nucleophile has added to a position originally occupied by a hydrogen, adjacent to a bromine. For example, if using an amide base, you might see products where the amino group is at both the C5 and C6 positions.

    • Solution:

      • Switch to a weaker base: Choose a base with a higher pKa for its conjugate acid that is less capable of deprotonating the aromatic ring. See Table 1 for suggestions.

      • Lower the reaction temperature: Benzyne formation often has a higher activation energy than SNAr. Running the reaction at a lower temperature can favor the desired substitution pathway.

      • Use a protic solvent (if compatible): The presence of a proton source can quench the aryl anion before it eliminates the halide, though this may not be compatible with all bases.

Issue 2: The reaction is clean, but the product is not what I expected. A halogen has been replaced, but it's the "wrong" one.

  • Possible Cause: Unexpected SNAr Regioselectivity.

    • Why it happens: In nucleophilic aromatic substitution, fluoride is often a better leaving group than bromide or chloride.[10] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon more electrophilic.[10] Therefore, you may be observing preferential substitution of the fluorine atom over the bromine atoms.

    • How to confirm: Use analytical techniques like NMR (¹⁹F NMR would be definitive) and mass spectrometry to confirm the structure of your product and identify which halogen was displaced.

    • Solution:

      • Modify the nucleophile: The selectivity can sometimes be influenced by the nature of the nucleophile (hard vs. soft nucleophiles).

      • Temperature control: Fine-tuning the reaction temperature may allow for differentiation between the activation barriers for displacing different halogens.

      • Protecting groups: If selective functionalization at a bromine position is required, it may be necessary to consider a synthetic route where the fluorine is introduced at a later stage.

Issue 3: My reaction is sluggish or fails to proceed to completion.

  • Possible Cause: Sub-optimal Reaction Conditions.

    • Why it happens: The combination of an electron-donating propoxy group and multiple electron-withdrawing halogens can make predicting reactivity complex. The conditions may not be sufficient to overcome the activation energy barrier.

    • How to confirm: Monitor the reaction over an extended period. If the starting material is consumed very slowly or not at all, the conditions are likely too mild.

    • Solution:

      • Increase Temperature: Gently warming the reaction can significantly increase the rate. Use a sealed vessel if volatile reagents are involved.

      • Change the Solvent: SNAr reactions are significantly faster in polar aprotic solvents like DMSO, DMF, or NMP.[11] These solvents are effective at solvating the cation of the base while leaving the anion highly reactive. See Table 2.

      • Select a Stronger Base/Nucleophile: If using a mild base, switching to a stronger, more nucleophilic one can promote the reaction. Refer to Table 1.

Start Reaction Issue Detected Consumed Is Starting Material (SM) Consumed? Start->Consumed Slow Slow / No Reaction Consumed->Slow No Mixture Is Product a Complex Mixture? Consumed->Mixture Yes Sol_Slow Solution: • Increase Temperature • Change to Polar Aprotic Solvent • Use Stronger Base Slow->Sol_Slow CleanWrong Clean, but Unexpected Product Mixture->CleanWrong No ComplexMix Complex Mixture Mixture->ComplexMix Yes Sol_Wrong Cause: Unexpected SNAr Selectivity (e.g., F⁻ displacement) Solution: • Confirm structure (NMR, MS) • Modify reaction conditions CleanWrong->Sol_Wrong Sol_Mix Cause: Benzyne Formation Solution: • Use Weaker Base • Lower Temperature ComplexMix->Sol_Mix

Caption: A troubleshooting workflow for common reaction failures.

Section 3: Proactive Experimental Design & Protocols

Question: How can I design a preliminary experiment to efficiently test the stability of this compound under my specific basic conditions?

Answer: A systematic, small-scale stability study is crucial before committing to a large-scale reaction. This protocol allows for the rapid assessment of reactivity and byproduct formation.

Protocol: Small-Scale Stability Assessment

  • Preparation:

    • Thoroughly dry all glassware.

    • Use anhydrous, high-purity solvents. If necessary, distill or use solvents from a solvent purification system.

    • Ensure your base is of high quality and handled under an inert atmosphere (e.g., in a glovebox) if it is air- or moisture-sensitive.

  • Reaction Setup:

    • In a small vial equipped with a magnetic stir bar, dissolve this compound (e.g., 20-50 mg) in your chosen anhydrous solvent (e.g., 1-2 mL).

    • Add an internal standard (e.g., undecane, dodecane) if you plan to use GC for quantitative analysis. The standard should be inert to the reaction conditions.

    • Place the vial under an inert atmosphere (Nitrogen or Argon).

  • Execution and Monitoring:

    • Take an initial sample (T=0) from the solution for analysis (TLC, GC-MS, or LC-MS).

    • Add the base (typically 1.1 to 2.0 equivalents) to the stirred solution. If the reaction is expected to be exothermic, add the base at a lower temperature (e.g., 0 °C).

    • Maintain the reaction at the desired temperature (e.g., room temperature or a target elevated temperature).

    • At regular intervals (e.g., 1 hr, 4 hr, 12 hr, 24 hr), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the aliquot with a suitable acidic solution (e.g., dilute aq. HCl or saturated aq. NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the quenched sample by TLC and GC-MS/LC-MS to monitor the consumption of starting material and the appearance of any new products.

  • Analysis:

    • Compare the chromatograms and mass spectra of the time points.

    • Stable: If the starting material remains largely unreacted and no significant new peaks appear, the compound is stable under these conditions.

    • Unstable: If the starting material is consumed and/or new peaks appear, identify the new products by their mass spectra. The presence of isomers may suggest a benzyne mechanism, while a mass corresponding to the loss of a halogen suggests an SNAr pathway.

Section 4: Data & Reference Tables

Table 1: Properties of Common Bases in Organic Synthesis

BaseAbbreviationpKₐ of Conjugate AcidTypical Use & Comments
Sodium BicarbonateNaHCO₃10.3Very weak base, unlikely to cause degradation. Used for workups.
Potassium CarbonateK₂CO₃10.3Mild, heterogeneous base. Suitable for some SNAr reactions.
Sodium tert-butoxideNaOtBu19.2Strong, non-nucleophilic base. Can induce benzyne formation.
Lithium diisopropylamideLDA35.7Very strong, non-nucleophilic base. High potential for benzyne formation.
Sodium HydrideNaH~36Strong, non-nucleophilic base. Often used to deprotonate alcohols.
Sodium AmideNaNH₂38Exceptionally strong base. Classic reagent for inducing benzyne formation.[3][4]
TriethylamineEt₃N or TEA10.7Organic amine base. Generally used as an acid scavenger.

Table 2: Properties of Common Solvents for Reactions Under Basic Conditions

SolventPolarityTypeBoiling Point (°C)Suitability & Comments
TetrahydrofuranTHFPolar Aprotic66Good general-purpose solvent.
DimethylformamideDMFPolar Aprotic153Excellent for SNAr, but can decompose at high temps with some bases.
Dimethyl SulfoxideDMSOPolar Aprotic189Highly polar, excellent for accelerating SNAr reactions.[11]
AcetonitrileMeCNPolar Aprotic82Can be deprotonated by very strong bases.[12]
TolueneTolueneNonpolar111Generally poor for SNAr unless phase-transfer catalysis is used.
DichloromethaneDCMPolar Aprotic40Low boiling point, generally not used for reactions requiring heat.

References

  • Johnson, R. N., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A-1: Polymer Chemistry. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • ACS Publications. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. Available at: [Link]

  • Westin, J. Cleavage of Ethers. Organic Chemistry - Jack Westin. Available at: [Link]

  • Aidan, A., et al. (2020). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. ResearchGate. Available at: [Link]

  • Frontier, A. How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. Available at: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Quora. What is the mechanism for the formation of benzyne? Available at: [Link]

  • Filo. How to remember the reactions in polyhalogen compounds? Available at: [Link]

  • Moss, R. A., et al. (1981). Formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.7: Benzyne. Available at: [Link]

  • Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution. Available at: [Link]

  • Semantic Scholar. Formation and Trapping of Benzyne. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • ResearchGate. Reaction of Benzyne with Fluorinated 1,3-Dicarbonyl Compounds. Available at: [Link]

  • University of Liverpool. LECTURE 4: Polyhalogenation. Available at: [Link]

  • König, B., et al. (2021). Reactivity of Superbasic Carbanions Generated via Reductive Radical-Polar Crossover in the Context of Photoredox Catalysis. Chemistry – A European Journal. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Stille Couplings of Electron-Deficient Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing bottlenecks in the Stille cross-coupling of electron-deficient aryl halides.

While the Stille reaction is celebrated for its broad functional group tolerance and mild conditions[1], electron-deficient electrophiles (e.g., fluorinated, cyano-, or nitro-substituted aryl halides) introduce severe mechanistic deviations. This guide dissects the causality behind these failures and provides self-validating, field-proven protocols to restore high yields.

Mechanistic Diagnostic Center: Understanding the Bottleneck

To troubleshoot effectively, we must first isolate the kinetic failure point. In a standard Stille coupling, the catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination[2].

When utilizing electron-deficient aryl bromides or iodides , oxidative addition is exceptionally fast[3]. However, this rapid addition creates a highly stable, electron-poor Ar-Pd(II)-X intermediate. Because organostannanes are inherently weak nucleophiles (due to the low polarity of the Sn–C bond), their nucleophilic attack on this stable Pd(II) complex is kinetically frustrated[4]. Consequently, transmetalation becomes a severe rate-limiting bottleneck , leading to catalyst decomposition (Pd black formation) or competitive homocoupling[3].

Mechanism Pd0 1. Pd(0) Active Catalyst OA 2. Oxidative Addition (Extremely Fast) Pd0->OA e- Deficient Ar-X PdII 3. Ar-Pd(II)-X Complex (Stable, Prone to Stalling) OA->PdII TM 4. Transmetalation (SEVERE BOTTLENECK) PdII->TM R-SnBu3 (Weak Nucleophile) Requires CuI/CsF RE 5. Reductive Elimination TM->RE RE->Pd0 Product Release

Catalytic cycle of the Stille coupling highlighting the transmetalation bottleneck.

Quantitative Additive Analysis

To overcome the transmetalation bottleneck, modern protocols rely on synergistic additives. The table below summarizes the causality and quantitative impact of these additives on electron-deficient substrates[5][6].

Catalyst SystemAdditive(s)SolventMechanistic RoleTypical Yield Recovery
Pd(PPh3)4NoneTolueneBaseline: Slow transmetalation, high homocoupling.10% - 30%
Pd(PPh3)4CuI (10-20 mol%)DMFLigand Scavenger: Removes excess phosphines, creating a highly electrophilic tricoordinated Pd(II) center[4][7].45% - 60%
Pd(PPh3)4CsF (2.0 equiv)DioxaneFluoride Effect: Coordinates to tin, forming a highly nucleophilic hypervalent fluorostannate[6].50% - 70%
Pd(PPh3)4 or PdCl2/PtBu3 CuI + CsF DMF Baldwin's Synergy: Simultaneous ligand scavenging and Sn→Cu transmetalation to a reactive organocopper intermediate[1][5].>90%

Troubleshooting Guide (Q&A)

Q: Why am I observing high levels of homocoupled aryl halide instead of the cross-coupled product? A: Causality: Electron-deficient aryl halides undergo rapid oxidative addition, saturating your solution with stable Ar-Pd(II)-X complexes[3]. Because transmetalation from the organotin is slow, these Pd(II) intermediates linger and undergo disproportionation or react with another equivalent of the aryl halide, leading to homocoupling. Solution: You must accelerate the transmetalation step. Implement Baldwin's modified conditions (CuI + CsF in DMF)[5]. The CuI facilitates a rapid Sn→Cu transmetalation, generating an organocopper species that reacts with the Pd(II) complex orders of magnitude faster than the parent stannane[5][6].

Q: I am using an electron-deficient aryl chloride, but the reaction won't initiate. Why? A: Causality: Unlike bromides or iodides, the C–Cl bond is exceptionally strong. Even with electron-withdrawing groups on the aryl ring, oxidative addition remains the primary bottleneck for chlorides[8]. Standard catalysts like Pd(PPh3)4 cannot break this bond at practical temperatures. Solution: Switch your ligand. You require a highly electron-rich, sterically bulky ligand to force the oxidative addition. Utilizing Pd/P(t-Bu)3 or Pd2(dba)3 with proazaphosphatranes will readily activate unactivated and electron-deficient aryl chlorides at mild temperatures[9][10].

Q: My reaction mixture turns black within 15 minutes, and the yield is <10%. What happened? A: Causality: The black precipitate is "Palladium Black," an inactive agglomeration of Pd(0). This occurs when the catalytic cycle stalls at the transmetalation step. If the Pd(II) complex decomposes, or if the Pd(0) generated after a rare successful reductive elimination cannot find a viable coordination partner, it falls out of solution[3]. Solution: First, ensure rigorous deoxygenation; oxygen accelerates catalyst decay. Second, add a "dummy" coordinating ligand or use CuI as an additive. CuI not only accelerates transmetalation but also stabilizes the catalytic cycle by preventing the buildup of uncoordinated Pd species[7].

Self-Validating Standard Operating Procedure (SOP)

Protocol: Baldwin’s Modified Stille Coupling for Electron-Deficient Aryl Halides Reference Grounding: Adapted from Mee, Lee, and Baldwin (2004)[1][5].

This protocol utilizes a self-validating workflow. Do not proceed to the next step unless the validation criteria are met.

Reagents:

  • Aryl bromide/iodide (1.0 equiv)

  • Organostannane (1.2 equiv)

  • Pd(PPh3)4 (5 mol%) or PdCl2/P(t-Bu)3 (5 mol%)

  • CuI (10 mol%)

  • CsF (2.0 equiv)

  • Anhydrous, degassed DMF (0.1 M)

Workflow Prep 1. Glovebox Prep Pd, CuI, CsF Solvent 2. Degassed DMF Addition Prep->Solvent React 3. Add Ar-X & Sn-R Heat to 80°C Solvent->React Workup 4. Aq. KF Workup Precipitate Sn Salts React->Workup

Self-validating experimental workflow for modified Stille coupling.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried Schlenk flask, add the palladium catalyst, CuI, and CsF.

    • Validation: CsF is highly hygroscopic. Ensure it was flame-dried under vacuum prior to use. Clumping indicates moisture contamination, which will kill the reaction.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous, rigorously degassed DMF. Stir for 5 minutes at room temperature.

    • Validation: The solution should form a homogenous, pale yellow/orange mixture.

  • Reagent Addition: Add the electron-deficient aryl halide, followed by the organostannane via microsyringe.

  • Reaction Execution: Heat the mixture to 80°C.

    • Validation (15 mins): The solution should transition to a deep red/brown homogeneous state. If a heavy black precipitate forms immediately, your system has oxygen contamination or the transmetalation has failed.

    • Validation (2 hours): Monitor via LCMS. The electron-deficient halide should be >90% consumed due to the synergistic CuI/CsF acceleration[5].

  • Quench and Tin Removal: Cool to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

    • Validation: A voluminous white precipitate (polymeric Bu3SnF) must form. This visual cue confirms the successful sequestration of toxic tin byproducts.

  • Extraction: Filter the suspension through a pad of Celite to remove the tin salts. Extract the filtrate with Ethyl Acetate, wash with water (to remove DMF) and brine, dry over MgSO4, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use TBAF instead of CsF? A: Yes, but with caveats. While TBAF (Tetrabutylammonium fluoride) provides excellent solubility and has been used successfully with CuI[1], commercial TBAF often contains significant amounts of water (TBAF trihydrate). For moisture-sensitive electron-deficient substrates, anhydrous CsF is vastly superior and provides more reproducible scale-up yields[1].

Q: Why is my reaction rate slower when I add extra phosphine ligands to stabilize the Palladium? A: You are inadvertently poisoning the transmetalation step. Transmetalation requires the organotin to attack a tricoordinated, electrophilic Pd center[4]. Excess phosphine ligands saturate the coordination sphere of the Palladium, preventing the bulky tin reagent from approaching[7]. This is precisely why CuI is added—to act as a "ligand scavenger" and strip away excess phosphines[5][7].

Q: How do I completely remove residual tin toxicity for biological assays? A: The KF workup in the SOP removes ~95% of tin. For biological purity, follow the extraction by stirring the crude product in a solution of saturated aqueous KF and MTBE, followed by recrystallization or chromatography on silica gel impregnated with 10% w/w K2CO3[6].

References

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at:[Link]

  • Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion - Organic Chemistry Portal. Available at:[Link]

  • The Mechanisms of the Stille Reaction - University of Windsor / Angew. Chem. Int. Ed. Available at:[Link]

  • Migita-Kosugi-Stille Cross Coupling Reaction - Chem-Station Int. Ed. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. Available at: [Link]

  • The Stille Reaction - Chem 115 Myers, Harvard University. Available at: [Link]

  • Cross coupling reactions - Harned Research Group. Available at:[Link]

  • Application of a Palladium/Tri-tert-butylphosphine Catalyst System Towards Mild and General Methods for Carbon-Carbon Bond Formation - DSpace@MIT. Available at:[Link]

  • The Stille Reaction, 38 Years Later - ACS Catalysis. Available at:[Link]

  • 2.6: Suzuki-Miyaura Coupling (Comparative Stille Context) - Chemistry LibreTexts. Available at: [Link]

Sources

Handling precautions and SDS data for brominated fluorobenzene liquids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Aromatics Division Current Status: Online | Ticket ID: BFB-LIQ-HANDLE-001[1][2]

Welcome to the technical support hub for Brominated Fluorobenzene Liquids . This guide goes beyond standard safety data sheets (SDS) to provide field-proven protocols for researchers handling 1-bromo-4-fluorobenzene, 1-bromo-2-fluorobenzene, and their isomers.[1][2]

Module 1: Critical Safety & SDS Interpretation

Objective: Decode hazard data into actionable safety protocols.

Brominated fluorobenzenes are deceptively stable until they aren't.[2] They sit at the intersection of "Flammable Liquid" and "Reactive Intermediate."

Comparative Hazard Data

The following table summarizes the critical physical properties for the two most common isomers. Note the flash points—these are "Class II" combustibles (NFPA), meaning they can ignite at ambient lab temperatures if a heat source is present.[1][2]

Property1-Bromo-4-fluorobenzene 1-Bromo-2-fluorobenzene Operational Implication
CAS No. 460-00-41072-85-1Verify CAS before synthesis; isomers have vastly different steric profiles.[1][2]
Flash Point ~53°C (127°F)~48°C (118°F)High Risk. Grounding is mandatory during transfer.[1][2]
Density 1.59 g/mL1.60 g/mLHeavy vapors.[1][2] Fumes will sink and pool in floor drains/low spots.[2]
GHS Codes H226, H315, H319, H335H226, H315, H319, H335Irritating to all tissues.[2] Fume hood use is non-negotiable.[2]
Storage Class 3 (Flammable Liquid)3 (Flammable Liquid)Store in flammables cabinet, away from oxidizers.[1][2]

Critical Warning: Do not mistake "high boiling point" (~150°C) for "low flammability." The vapor pressure at room temperature is sufficient to form ignitable mixtures.[2]

Module 2: Operational Handling & Storage

Objective: Prevent degradation and exposure during daily use.[1]

The "Glove Permeation" Fallacy

Many researchers assume standard nitrile gloves provide adequate protection. They do not. Halogenated aromatics can permeate standard 4-mil nitrile gloves in <10 minutes.[1][2]

  • Routine Handling: Use Double-gloved Nitrile (minimum total thickness 8 mil).[1][2] Change outer pair immediately upon splash.[2]

  • Spill Cleanup/Prolonged Use: Use Viton® or Polyvinyl Alcohol (PVA) gloves.[2]

    • Why? The electron-withdrawing fluorine and bromine atoms increase the solvent's polarity, facilitating rapid diffusion through the nitrile polymer matrix.

Static Discharge & Grounding

Brominated fluorobenzenes have low conductivity and can accumulate static charge during flow.[2]

  • Protocol: When transferring >500mL, you must bond the source container to the receiving vessel and ground the system.

  • Dip Tubes: Use conductive dip tubes (stainless steel) rather than pouring to minimize static generation via "free fall."[1][2]

Storage Stability (The "Yellowing" Phenomenon)
  • Issue: Users often report clear liquids turning yellow/amber over time.

  • Mechanism: This is caused by photo-induced homolytic cleavage of the C-Br bond, generating aryl radicals that dimerize or oxidize to form quinoidal species.[1][2]

  • Solution: Store in amber glass or aluminum bottles. If the liquid is yellow, distill over copper turnings or pass through a short plug of basic alumina to remove radical degradation products before use in sensitive catalysis (e.g., Suzuki coupling).[2]

Module 3: Emergency Response Logic

In the event of a spill, immediate decision-making is required. Do not use water; these liquids are denser than water (1.6 g/mL) and will sink, while the water layer traps flammable vapors below, preventing evaporation but not ignition.[2]

SpillResponse cluster_warning CRITICAL NOTE Start SPILL DETECTED Assess Assess Volume & Location Start->Assess SmallSpill Small (< 100 mL) In Fume Hood Assess->SmallSpill LargeSpill Large (> 100 mL) Or Outside Hood Assess->LargeSpill ActionSmall Absorb with Vermiculite/Sand (Do NOT use paper towels) SmallSpill->ActionSmall ActionLarge Evacuate Lab Call EHS/Fire Dept LargeSpill->ActionLarge Disposal Collect in Sealed Container Label: 'Halogenated Solvent Waste' ActionSmall->Disposal Note Do NOT use standard nitrile gloves for cleanup. Use Silver Shield or Viton.

Figure 1: Decision logic for brominated fluorobenzene spill management. Note the prohibition of paper towels (fire risk) and standard nitrile gloves.

Module 4: Reactivity & Synthesis Troubleshooting

Objective: Optimize Grignard and Palladium-catalyzed reactions.

Scenario A: "My Grignard reaction won't start."

Context: You are trying to make (4-fluorophenyl)magnesium bromide.

  • The Problem: The C-F bond deactivates the ring electronically, while the C-Br bond is sterically accessible. However, the formation of the Grignard is often sluggish due to passivation of the Mg surface.

  • The Fix (Turbo-Grignard): Do not rely on standard Mg turnings. Use the Knochel Turbo-Grignard method (iPrMgCl·LiCl).[2]

    • Mechanism:[1][3][4][5] The LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing solubility and reactivity.

    • Protocol: Treat the bromofluorobenzene with iPrMgCl·LiCl at -15°C. The Mg/Br exchange is rapid and cleaner than direct insertion.[1][2]

Scenario B: "I'm getting dehalogenated byproducts in my Suzuki Coupling."

Context: You observe fluorobenzene (des-bromo) instead of the biaryl product.

  • The Cause: Hydrodehalogenation. This occurs when the oxidative addition intermediate (Ar-Pd-Br) undergoes transmetallation with a hydride source (often from the solvent or base) rather than the boronic acid.[1]

  • Troubleshooting Guide:

VariableRecommendationScientific Rationale
Solvent Switch from MeOH/EtOH to Toluene/Dioxane Alcohols are primary hydride donors (β-hydride elimination).[1][2]
Base Use K3PO4 or Cs2CO3 (anhydrous)Avoids hydroxides/alkoxides that can form Pd-alkoxides (precursors to Pd-H).[1][2]
Catalyst Use Pd(dppf)Cl2 or Pd(PPh3)4 Bulky, bidentate ligands stabilize the Pd(II) species and favor reductive elimination of the product over the hydride.
Visualizing the Dehalogenation Pathway

Understanding where the reaction fails is key to fixing it.

SuzukiTrouble Start Ar-Br + Pd(0) OxAdd Oxidative Addition [Ar-Pd-Br] Start->OxAdd PathGood Transmetallation (with Ar'-B(OH)2) OxAdd->PathGood Dry Solvents PathBad Hydride Source (Alcohol/Water) OxAdd->PathBad Protic Solvents Product Biaryl Product (Ar-Ar') PathGood->Product Reductive Elim SideProduct Dehalogenated (Ar-H) PathBad->SideProduct Pd-H Formation

Figure 2: The bifurcation point in Suzuki couplings.[1][2] The presence of protic solvents or hydride donors pushes the equilibrium toward the red path (Hydrodehalogenation).

FAQs: Field Issues

Q: Can I rotovap these compounds safely? A: Yes, but monitor the bath temperature.

  • Risk:[1][5][6][7][8] 1-bromo-4-fluorobenzene forms an azeotrope with water.[1][2] If you are drying a reaction mixture, you may lose significant product into the bump trap if the vacuum is too strong (>10 mbar) and the bath is >40°C.

  • Tip: Use a vacuum controller set to 20-30 mbar initially.[1][2]

Q: How do I dispose of the waste? A: Segregate strictly as "Halogenated Organic Waste."

  • Never mix with non-halogenated solvents (acetone/ethanol waste).[2] The cost of disposal for halogenated waste is significantly higher because it requires high-temperature incineration (>1100°C) to prevent dioxin formation.[1] Mixing them contaminates the cheaper waste stream.[2]

Q: Is the 2-fluoro isomer more reactive than the 4-fluoro? A: Generally, yes, but it is also more sterically hindered.[1][2]

  • The fluorine at the ortho position (2-fluoro) exerts a stronger inductive effect on the C-Br bond, potentially accelerating oxidative addition.[1] However, it also creates a "ortho-effect" that can hinder bulky catalysts.[1][2]

References

  • National Center for Biotechnology Information (PubChem). (2024).[2] 1-Bromo-4-fluorobenzene (Compound).[1][2][7][9][10][11] Retrieved from [Link]

  • Knochel, P., et al. (2011).[2] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution NMR Assignment of Propoxy Groups in Fluorinated Benzenes: A Methodology Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Chemical Shift Assignment for Propoxy Group in Fluorinated Benzenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, used to modulate lipophilicity (


) and metabolic stability. However, for the analytical chemist, the 

nucleus (

, 100% abundance) presents a unique challenge: extensive scalar coupling (

) that complicates

NMR interpretation.

This guide compares the efficacy of Standard Coupled


 NMR  against the High-Resolution 

Broadband Decoupled Method
for assigning the propoxy group (

) in fluorinated benzenes. We demonstrate that while standard methods often yield ambiguous multiplets due to

overlap, the decoupled approach—validated by 2D HOESY—provides a self-validating, high-fidelity assignment workflow.
Mechanistic Insight: The Fluorine-Propoxy Interaction

To accurately assign chemical shifts, one must understand the electronic and magnetic environment created by the fluorine substituent.

1.1 The Propoxy Spin System

The propoxy group consists of three distinct proton environments. In a non-fluorinated phenol ether, these appear as:

  • 
    -Protons (
    
    
    
    ):
    Deshielded triplet (
    
    
    ppm).
  • 
    -Protons (
    
    
    
    ):
    Multiplet/Sextet (
    
    
    ppm).
  • 
    -Protons (
    
    
    
    ):
    Triplet (
    
    
    ppm).
1.2 The Fluorine Perturbation

When fluorine is introduced on the benzene ring, particularly in the ortho position relative to the propoxy group, two effects occur:

  • Electronic Deshielding: The high electronegativity of F pulls electron density, typically shifting the

    
    -protons downfield by 0.1–0.2 ppm.
    
  • Through-Space & Through-Bond Coupling:

    • Ring Protons: Exhibit large couplings (

      
       Hz, 
      
      
      
      Hz).
    • Propoxy Protons: The

      
      -protons can exhibit long-range coupling (
      
      
      
      Hz) or through-space broadening if the conformation brings the
      
      
      and
      
      
      into proximity (Van der Waals radii overlap).
Comparative Analysis: Methodology Performance

We compare three distinct approaches to assigning these shifts.

Method A: Standard 1D

NMR (Coupled)
  • Status: The baseline approach.

  • Outcome: Often insufficient. The aromatic region becomes a second-order forest of overlapping multiplets. The propoxy

    
    -protons may appear as a "pseudo-quartet" or broadened triplet due to unresolved coupling with the fluorine, leading to integration errors or misassignment as a different alkyl chain.
    
Method B:

Broadband Decoupled NMR (The "Product")
  • Status: The recommended solution.

  • Mechanism: A decoupling pulse (typically GARP or WALTZ-16) is applied on the

    
     channel during 
    
    
    
    acquisition.
  • Outcome: All

    
     couplings collapse. The spectrum simplifies to that of a non-fluorinated analogue. The aromatic protons resolve into clear doublets/triplets (based only on 
    
    
    
    ), and the propoxy
    
    
    -protons sharpen into a clean triplet.
Method C: 2D

HOESY (The Validator)
  • Status: The confirmation tool.

  • Mechanism: Heteronuclear Overhauser Effect Spectroscopy detects through-space magnetization transfer.

  • Outcome: Provides definitive proof of spatial proximity. An NOE cross-peak between the Fluorine signal and the Propoxy

    
    -proton signal confirms the ortho  regiochemistry.
    
Performance Data Summary
MetricStandard 1D

(Coupled)

Decoupled (Recommended)
2D

HOESY
Spectral Clarity Low (Multiplet Overlap)High (Singlet/First-Order) N/A (Correlation Map)
Assignment Confidence 60-70%95-99% 100% (Stereochemical)
Acquisition Time Fast (1-2 mins)Fast (1-2 mins) Slow (30-60 mins)
Hardware Requirement Standard ProbeDual-Channel Probe (

)
Dual-Channel Probe

-Proton Resolution
Broad/SplitSharp Triplet (

only)
Cross-peak to F
Experimental Protocol: Self-Validating Assignment Workflow

This protocol assumes the use of a modern spectrometer (e.g., Bruker Avance III/Neo or equivalent) with a probe capable of tuning to both


 and 

(e.g., BBFO or TBI).
Step 1: The Control (Standard 1D)
  • Acquire a standard proton spectrum (zg30).

  • Observation: Note the linewidth of the propoxy

    
    -CH2 at ~4.0 ppm. If 
    
    
    
    Hz (and
    
    
    Hz), hidden fluorine coupling is likely.
Step 2: The Solution (1H-{19F} Decoupled)
  • Setup: Create a new dataset. Load a standard proton parameter set.[1]

  • Channel 2 Configuration:

    • Set Nucleus 2 (NUC2) to 19F .

    • Set O2P (offset) to the center of the fluorine spectrum (determine this from a quick 19F scan, typically -100 to -120 ppm for fluorobenzenes).

  • Decoupling:

    • Set decoupling program (CPDPRG2) to waltz16 or garp .

    • Set Pulse Length (PCPD2) corresponding to the 90° pulse of

      
      .
      
  • Acquisition: Run the experiment (zg).

  • Validation: Overlay Step 1 and Step 2. The collapse of multiplets in the aromatic region and sharpening of the propoxy

    
    -CH2 confirms the presence and magnitude of 
    
    
    
    .
Step 3: The Spatial Lock (2D HOESY)

Use this if regiochemistry (ortho vs. meta) is ambiguous.

  • Pulse Sequence: Load hoesyfhqfqnrv (or equivalent heteronuclear NOE sequence).

  • Parameters:

    • Mixing time (d8): 400–600 ms (allows sufficient NOE buildup).

    • Relaxation delay (d1): 2–3 s .

  • Processing: Phasing this spectrum can be tricky; use magnitude mode if phase-sensitive data is noisy.

  • Analysis: Look for a cross-peak between

    
     and 
    
    
    
    . Absence of this peak suggests meta or para substitution.
Visualization of Logic & Workflow
Diagram 1: Assignment Decision Matrix

This logic flow ensures no time is wasted on ambiguous data.

AssignmentLogic Start Start: Fluorinated Propoxybenzene Sample StdNMR Acquire Standard 1D 1H NMR Start->StdNMR Check Are Multiplets Clear? StdNMR->Check Clear Assign Chemical Shifts (Alpha: ~4.0, Beta: ~1.8, Gamma: ~1.0) Check->Clear Yes Ambiguous Ambiguous/Broad Signals (Suspected J_HF coupling) Check->Ambiguous No Decouple Run 1H-{19F} Decoupled NMR Ambiguous->Decouple Compare Overlay Coupled vs. Decoupled Decouple->Compare Result Multiplet Collapse Confirmed Compare->Result Assign Assign J_HH vs J_HF Result->Assign Resolution High HOESY Run 2D 1H-19F HOESY (Confirm Regiochemistry) Result->HOESY Need Spatial Proof

Caption: Decision matrix for selecting the appropriate NMR experiment based on spectral complexity.

Diagram 2: 1H-{19F} Pulse Sequence Logic

A simplified view of how the "Product" (Decoupling) works during acquisition.

PulseSequence cluster_H 1H Channel (Observe) cluster_F 19F Channel (Decouple) H_Relax Relaxation (d1) H_Pulse 90° Pulse H_Relax->H_Pulse H_Acq Acquisition (FID) H_Pulse->H_Acq F_Idle Idle F_Dec Broadband Decoupling (WALTZ-16 / GARP) F_Idle->F_Dec Trigger F_Dec->H_Acq Active During Acq

Caption: Schematic of the 1H-{19F} experiment showing simultaneous decoupling during signal acquisition.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Methods). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Key source for J_HF coupling constants). Link

  • Bauer, C., et al. (1996). "2D HOESY Experiments for the Determination of Heteronuclear Distances." Journal of Magnetic Resonance. (Validation of HOESY for spatial assignment). Link

  • Bruker BioSpin. (2025). User Manual: 19F Decoupling Techniques on Avance Neo. (Protocol grounding). Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Fluorine Compounds. University of Wisconsin-Madison. Link

Sources

19F NMR prediction and interpretation for 1,3-dibromo-5-fluoro motifs

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Heavy-Atom Relativistic Effects in Structure Verification

Executive Summary

The 1,3-dibromo-5-fluoro motif (chemically 1-fluoro-3,5-dibromobenzene) is a deceptive scaffold in medicinal chemistry. While it appears structurally simple, it represents a "stress test" for standard NMR prediction algorithms. The presence of two heavy bromine atoms in the meta positions relative to fluorine induces relativistic Spin-Orbit (SO) coupling effects that most empirical software suites fail to calculate, leading to prediction errors of 3–5 ppm .

This guide provides a definitive protocol for predicting, acquiring, and interpreting the 19F NMR data for this specific motif. It moves beyond standard additivity rules to implement a Density Functional Theory (DFT) workflow that accounts for the "Heavy Atom on Light Atom" (HALA) shielding effect.

Part 1: The Physics of the Problem
Why Standard Predictions Fail

In standard organic molecules (C, H, N, O, F), chemical shifts are dominated by diamagnetic shielding. However, when Fluorine is in proximity to heavy halogens like Bromine or Iodine, relativistic effects become non-negligible.

  • Inductive Effect (-I): Bromine is electron-withdrawing. Classical additivity rules predict this should deshield the fluorine (moving the peak downfield/positive).

  • The HALA Effect: The heavy bromine nucleus has a large spin-orbit coupling constant. This propagates through the electron density to the fluorine nucleus, causing an anomalous shielding (upfield/negative shift).

The Conflict: Empirical software often overemphasizes the inductive effect and ignores the HALA effect.

  • Empirical Prediction: ~ -105 to -107 ppm (Deshielded vs. PhF).

  • Experimental Reality: ~ -109 to -112 ppm (Shielded/Neutral vs. PhF).

Key Insight: If your experimental peak is 3 ppm upfield from your ChemDraw/MestReNova prediction, do not assume your synthesis failed. You are likely observing the heavy atom effect.

Part 2: Comparative Guide – Prediction Methodologies

The following table compares the accuracy of three tier-levels of prediction for the 1,3-dibromo-5-fluoro motif.

FeatureLevel 1: Empirical / Additivity Level 2: Machine Learning Level 3: DFT (The Gold Standard)
Tools ChemDraw, MestReNova (Default)NMRshiftDB, Impression, CSEARCHGaussian (GIAO), ORCA
Mechanism Substituent Additivity ConstantsNeural Networks / HOSE CodesQuantum Mechanics + GIAO
Handling of Br Poor. Overestimates deshielding.Variable. Depends on training set.Excellent. Captures relativistic effects.
Accuracy (19F) ± 2.0 – 5.0 ppm± 1.0 – 2.5 ppm± 0.2 – 0.5 ppm
Compute Time < 1 second< 5 seconds4–12 hours (per conformer)
Recommendation Quick structure sketch only.Initial screening.Mandatory for publication/IND.
Part 3: The Validated Protocol
Workflow Visualization

The following diagram outlines the decision process for verifying this motif, distinguishing between rapid screening and high-precision confirmation.

G cluster_0 Level 1: Rapid Screen cluster_1 Level 2: High Precision (Required for Validation) Start Target: 1,3-Dibromo-5-Fluoro Motif Empirical Empirical Prediction (ChemDraw/Mnova) Start->Empirical Exp_Quick Quick 19F NMR (No Internal Std) Start->Exp_Quick Check1 Match within +/- 5 ppm? Empirical->Check1 Exp_Quick->Check1 DFT_Calc DFT Calculation (wB97X-D / def2-TZVP) Check1->DFT_Calc Ambiguous Exp_Precise Quantitative 19F NMR (w/ PhF Internal Std) Check1->Exp_Precise Ambiguous Compare Calculate Δδ (Exp - Calc) DFT_Calc->Compare Exp_Precise->Compare Result Confirmed Structure (Δδ < 0.5 ppm) Compare->Result Match Reassess Re-evaluate Synthesis (Isomer/Impurity?) Compare->Reassess Mismatch

Caption: Workflow for validating brominated fluorobenzenes. Note the escalation from empirical screening to DFT verification when heavy atoms are present.

A. Computational Protocol (DFT)

To achieve <0.5 ppm accuracy, you must use a functional that handles dispersion and a basis set large enough to describe the diffuse electron cloud of Bromine.

  • Conformational Search: Generate conformers (though this specific motif is rigid, substituents on the ring may rotate).

  • Geometry Optimization:

    • Functional: wB97X-D (Includes dispersion corrections).

    • Basis Set: def2-TZVP (Triple-zeta valence polarized; essential for Br).

    • Solvent Model: SMD (Solvation Model based on Density) matching your NMR solvent (e.g., Chloroform, DMSO).

  • NMR Calculation:

    • Method: GIAO (Gauge-Independent Atomic Orbital).[1]

    • Reference: Calculate TMS (for 1H/13C) and CFCl3 (for 19F) at the exact same level of theory.

    • Equation:

      
      
      
B. Experimental Protocol (Wet Lab)

Self-referencing is critical. Do not rely on the spectrometer's default "BF3" or "CFCl3" lock table, as drift can exceed 0.5 ppm.

  • Internal Standard: Spike the sample with 1% v/v Fluorobenzene (PhF) or

    
    -Trifluorotoluene (TFT) .
    
    • Why? PhF appears at -113.15 ppm.[2] It is structurally similar to your analyte, minimizing solvent-induced errors.

  • Acquisition Parameters:

    • Spectral Width: > 200 ppm (ensure no aliasing of sidebands).

    • Relaxation Delay (d1): Set to 5–10 seconds. Fluorine relaxation can be slow in symmetrical environments lacking nearby protons.

    • Pulse Angle: 30° (to ensure quantitative integration if needed).

    • Decoupling: Acquire 1H-coupled spectra first to verify splitting patterns, then 1H-decoupled ({1H}) for signal-to-noise.

Part 4: Interpretation of the Spectra

For 1-fluoro-3,5-dibromobenzene (the chemical name of the motif), the symmetry dictates a specific splitting pattern.

1. Chemical Shift (

)[1][2][3][4][5][6][7]
  • Expected Range: -108 ppm to -112 ppm.

  • Trend: The signal will be slightly downfield of Fluorobenzene (-113.5 ppm) but significantly upfield of where a "di-meta-chloro" analog would be, due to the Bromine heavy atom shielding.

2. Coupling Pattern (

-Coupling)

The fluorine nucleus couples to the protons on the benzene ring.

  • Structure:

    • F is at position 1.

    • H is at positions 2 and 6 (Ortho to F). Note: In this isomer, H2/H6 are chemically equivalent.

    • Br is at positions 3 and 5.

    • H is at position 4 (Para to F).

  • Coupling Constants:

    • 
       (Ortho): Typically 8–10 Hz .
      
    • 
       (Meta): Blocked by Br.
      
    • 
       (Para): Typically 5–6 Hz .
      
  • Observed Multiplicity:

    • The signal is split by two equivalent ortho protons (

      
      ) into a Triplet .
      
    • Each leg of the triplet is further split by one para proton (

      
      ) into a Doublet .
      
    • Final Appearance: A Triplet of Doublets (td) .

    • Visual Check: Look for a 1:2:1 triplet where every line is split into a smaller 1:1 doublet.

References
  • Heavy Atom Effects in NMR

    • Kaupp, M., & Malkin, V. G. (2004). The Calculation of NMR Parameters in Transition Metal Complexes. Chemical Reviews.

    • Explanation of the HALA (Heavy Atom Light
  • DFT Protocols for 19F NMR

    • Bureš, J., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts. RSC Advances.

    • Validates the wB97X-D functional for fluorinated arom
  • Experimental Chemical Shifts

    • Alfa Chemistry. 19F NMR Chemical Shift Table.

    • Baseline data for fluorobenzene and halogenated deriv
  • Machine Learning in NMR

    • Kuhn, S. (2025). IMPRESSION generation 2 – accurate, fast and generalised neural network model for predicting NMR parameters. PMC.

    • Comparison of ML methods vs DFT.

Sources

IR spectrum characteristic peaks for aryl C-F and C-Br stretches

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving Halogenated Arenes: A Comparative Guide to ATR-FTIR vs. KBr Transmission for Aryl C-F and C-Br Stretches

Introduction In modern drug development, the incorporation of halogen atoms—specifically fluorine and bromine—into aromatic ring systems is a fundamental strategy to modulate lipophilicity, metabolic stability, and target binding affinity. For analytical scientists, rapid structural verification of these halogenated intermediates relies heavily on Fourier-Transform Infrared (FT-IR) spectroscopy. However, accurately resolving the characteristic stretching frequencies of Aryl C-F and Aryl C-Br bonds requires selecting the optimal sampling technique.

This guide objectively compares the performance of modern Attenuated Total Reflectance (ATR-FTIR) against the traditional KBr Pellet transmission method. By analyzing the spectroscopic mechanics behind carbon-halogen vibrations, we provide a definitive framework for identifying these critical functional groups without falling victim to spectral artifacts.

Spectroscopic Fundamentals: Aryl C-F vs. Aryl C-Br

The fundamental differences in mass and electronegativity between fluorine and bromine dictate their infrared behavior.

  • Aryl C-F Stretches: Fluorine is highly electronegative, creating a highly polarized C-F bond. The stretching vibration results in a massive change in the dipole moment, producing exceptionally strong, broad absorption bands. These typically manifest in the 1300–1100 cm⁻¹ region. Due to coupling with the aromatic ring, the C-F stretch often splits into multiple intense peaks.

  • Aryl C-Br Stretches: Bromine is significantly heavier and less electronegative. The resulting C-Br bond vibrates at a lower frequency. While the pure aliphatic C-Br stretch occurs below 700 cm⁻¹, the aryl-Br valence vibration (in-plane stretching and bending coupled with the aromatic ring) produces strong, characteristic diagnostic peaks in the 1080–1030 cm⁻¹ range[1][2].

Table 1: Quantitative Comparison of Characteristic Halogen Peaks

Bond TypeExpected Wavenumber Range (cm⁻¹)Peak IntensityDiagnostic Characteristics & Potential Interferences
Aryl C-F 1300 – 1100Very StrongOften the strongest peak in the spectrum. Can obscure C-O stretches (ethers/esters) in the same region.
Aryl C-Br 1080 – 1030StrongSharp, distinct peaks[1]. Can overlap with in-plane C-H bending or C-O-C vibrations[2].
Aryl C-Br (Out-of-plane) 650 – 500Medium to StrongUseful for confirming bromination, but often falls near the detector cutoff for standard DLaTGS detectors.

Methodology Comparison: ATR-FTIR vs. KBr Pellet

When detecting these specific stretches, the choice of sampling technique fundamentally alters the resulting data.

  • ATR-FTIR (The Modern Standard): Utilizes a high-refractive-index crystal (typically diamond or germanium) to create an evanescent wave that penetrates a few micrometers into the sample[3]. It requires zero sample preparation, eliminating moisture interference.

  • KBr Pellet (The Traditional Alternative): Involves diluting the sample in an IR-inactive potassium bromide matrix and pressing it into a transparent disk[4]. It provides a true transmission spectrum with a longer effective pathlength, offering superior sensitivity for trace analysis[4][5].

However, when dealing with halogenated compounds, KBr pellets introduce a critical risk: Halide Ion Exchange. Under the extreme pressure of the hydraulic press (typically 10 tons), if the API is a hydrochloride salt, the Cl⁻ ions can exchange with the Br⁻ ions in the KBr matrix. This alters the crystal lattice of the sample, causing unpredictable peak shifts and rendering library matching impossible[6]. ATR completely bypasses this chemical artifact.

IR_Workflow Start Halogenated API Sample Decision Sample State & Sensitivity Needs? Start->Decision ATR ATR-FTIR (Diamond) No Prep, Surface Analysis Decision->ATR Routine QA/QC KBr KBr Pellet (Transmission) High Sensitivity, Bulk Analysis Decision->KBr Trace Analysis CF_Peak Aryl C-F (1300-1100 cm⁻¹) Watch for anomalous dispersion ATR->CF_Peak CBr_Peak Aryl C-Br (1080-1030 cm⁻¹) Watch for ion-exchange ATR->CBr_Peak KBr->CF_Peak KBr->CBr_Peak Risk: Halide Exchange Validate Spectral Validation & Library Match CF_Peak->Validate CBr_Peak->Validate

Decision matrix for selecting IR sampling techniques for halogenated APIs.

Experimental Protocols: A Self-Validating System

To objectively compare these methods, we utilize a self-validating protocol where the sample acts as its own control across both techniques.

Protocol A: ATR-FTIR Analysis (Diamond Crystal) Causality: The depth of penetration in ATR is wavelength-dependent (


). Therefore, peaks at lower wavenumbers (like Aryl C-Br at 1050 cm⁻¹) will appear artificially stronger relative to high-wavenumber peaks compared to transmission spectra.
  • Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely.

  • Background: Collect a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution).

  • Application: Place ~2 mg of the halogenated API directly onto the crystal center.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the crystal. Validation Checkpoint: Monitor the live IR preview; the Aryl C-F band (~1200 cm⁻¹) should reach at least 10% absorbance.

  • Acquisition & Correction: Acquire the spectrum. Apply an "ATR Correction" algorithm in the software to normalize peak intensities for library comparison.

Protocol B: KBr Pellet Transmission Analysis Causality: KBr is hygroscopic. Any absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹, which can obscure amine or hydroxyl groups in the API. Furthermore, over-grinding can cause polymorphic transitions.

  • Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 2 hours prior to use.

  • Milling: In an agate mortar, gently mix ~1 mg of the API with ~100 mg of dry KBr. Grind with a pestle for exactly 60 seconds to achieve a uniform particle size (< 2 micrometers) to minimize scattering.

  • Pressing: Transfer the powder mixture into a 13 mm die set. Apply a vacuum for 2 minutes to remove entrapped air, then apply 10 tons of pressure using a hydraulic press for 3 minutes[3].

  • Acquisition: Place the resulting transparent pellet into the transmission holder. Collect the spectrum (32 scans, 4 cm⁻¹ resolution). Validation Checkpoint: The baseline transmittance should be >80% at 4000 cm⁻¹. If the baseline slopes downward at higher wavenumbers, the particle size is too large (Mie scattering).

Expert Insights: Navigating Spectral Artifacts

As an application scientist, interpreting the raw data requires understanding the physical phenomena driving the output.

When analyzing strongly absorbing functional groups like the Aryl C-F bond using ATR, you may encounter anomalous dispersion . Because the refractive index of the sample changes drastically near the intense C-F absorption band, the resulting peak may appear asymmetric or shifted to lower wavenumbers compared to the KBr transmission spectrum. This is not a chemical impurity; it is an optical artifact inherent to internal reflection physics.

Conversely, if analyzing a brominated API hydrochloride salt via KBr pellet, and the Aryl C-Br peak at 1070 cm⁻¹ begins to split or shift over time, you are actively witnessing halide ion exchange (Br⁻ swapping with Cl⁻) induced by the KBr matrix[6]. In such cases, ATR-FTIR is the mandatory alternative to preserve scientific integrity.

Conclusion

While KBr pellets offer the gold standard for trace transmission analysis and library building[4], ATR-FTIR provides superior reliability for halogenated APIs by eliminating the risks of pressure-induced ion exchange and moisture contamination[3][6]. For routine identification of Aryl C-F (1300–1100 cm⁻¹) and Aryl C-Br (1080–1030 cm⁻¹) stretches, ATR-FTIR stands as the more robust, objective choice for drug development workflows.

References

1.[1] "Lab Report on Infrared and Ultraviolet Spectroscopy." Edusprouts. [Link] 2. "Synthesis, Pharmacological Screening and In-Silico Adme Prediction of Prodrugs of Aceclofenac." International Journal of Applied Medical and Biological Sciences. [Link] 3.[4] "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Press. [Link] 4.[5] "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" ResearchGate.[Link] 5.[6] "KBr Pellet Method." Shimadzu Application News. [Link] 6.[2] "Comparison of the IR spectra of pure DECA and extracted DECA." ResearchGate. [Link] 7.[3] "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZoM. [Link]

Sources

Comprehensive Comparison Guide: HPLC Retention Dynamics of Fluorinated vs. Non-Fluorinated Alkoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chromatographic method development, I frequently encounter challenges in resolving closely related fluorinated analogs during drug development. The substitution of hydrogen with fluorine—particularly on alkoxy groups (e.g., transitioning from a methoxy to a trifluoromethoxy group)—fundamentally alters a molecule's physicochemical properties.

This guide objectively compares the High-Performance Liquid Chromatography (HPLC) retention behavior of non-fluorinated anisole against its fluorinated counterparts, providing the mechanistic causality and self-validating protocols necessary to master these separations.

Mechanistic Foundations of Retention

To predictably control the separation of fluorinated alkoxybenzenes, we must understand the dual forces driving their retention: the hydrophobic effect and fluorophilicity .

The Hydrophobic Effect and Oxygen Basicity

In standard reversed-phase liquid chromatography (RPLC) using a C18 column, retention is governed by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. When hydrogen atoms on a methoxy group are replaced by fluorine, the lipophilicity (logP) of the molecule increases dramatically.

The causality here is electronic: the strong inductive electron-withdrawing effect of the fluorine atoms pulls electron density away from the ether oxygen. This significantly reduces the oxygen's Lewis basicity, stripping its ability to act as a hydrogen-bond acceptor with the aqueous mobile phase [1]. Consequently, the molecule is forced into the hydrophobic stationary phase, exponentially increasing its retention time.

Stationary Phase Chemistry: C18 vs. Fluorinated Phases

While standard C18 columns rely purely on dispersive hydrophobic interactions, fluorinated stationary phases—such as Pentafluorophenyl (PFP) or perfluorooctyl (F-octyl) columns—introduce orthogonal retention mechanisms. These columns leverage dipole-dipole interactions,


 stacking, and specific "fluorophilic" interactions. Fluorinated analytes demonstrate a unique affinity toward fluorinated stationary phases, leading to enhanced retention and altered elution orders that cannot be achieved on traditional alkyl phases [2].

Quantitative Data Comparison

The table below summarizes the physicochemical shifts that dictate the chromatographic behavior of the anisole series. Notice how the third fluorine atom has an outsized impact on the lipophilicity of the compound[3].

CompoundStructureClogPHansch Lipophilicity (

)
Predicted Retention Factor (

) on C18
Anisole

2.05-0.02Baseline (Lowest)
Fluoromethoxybenzene

2.230.15Low
Difluoromethoxybenzene

2.500.42Moderate
Trifluoromethoxybenzene

3.161.04Maximum (Highest)

Data derived from the Hansch lipophilicity parameters for fluorinated ethers[1].

Chromatographic Workflow & Logical Relationship

The following diagram maps the logical progression of how analyte fluorination dictates stationary phase selection and the resulting retention outcomes.

HPLC_Retention_Dynamics Analyte Alkoxybenzene Analyte (Anisole vs Trifluoromethoxybenzene) Props Physicochemical Shift ↑ ClogP, ↑ Hansch π, ↓ H-Bonding Analyte->Props ColSelect Stationary Phase Selection Props->ColSelect C18 Standard C18 Phase (Hydrophobic Dispersion) ColSelect->C18 PFP Fluorinated Phase (PFP) (Fluorophilic & π-π Interactions) ColSelect->PFP RetC18 Moderate Retention Increase (Driven purely by Lipophilicity) C18->RetC18 RetPFP Exponential Retention Increase (Driven by Fluorophilicity) PFP->RetPFP

Fig 1. Impact of alkoxybenzene fluorination on HPLC retention across different stationary phases.

Experimental Protocol: Dual-Column Comparative Analysis

To objectively prove the effects of fluorination, we must deploy a self-validating experimental system . This protocol utilizes internal markers to normalize data, ensuring that the observed retention shifts are due to chemical interactions rather than system variability.

Step 1: Mobile Phase Formulation
  • Action: Prepare an isocratic mobile phase of 60:40 Methanol:Milli-Q Water. Degas via sonication for 15 minutes.

  • Causality: A highly aqueous mobile phase would cause excessive, unresolvable retention of trifluoromethoxybenzene due to its extreme lipophilicity (ClogP = 3.16). The 60% organic modifier balances resolution with a practical run time.

Step 2: System Suitability & Control Injection
  • Action: Inject 10 µL of a Uracil standard (0.1 mg/mL) at a flow rate of 1.0 mL/min.

  • Causality: Uracil is unretained under reversed-phase conditions. This establishes the exact void volume time (

    
    ), which is mathematically required to calculate the capacity factor (
    
    
    
    ).
Step 3: Analyte Preparation
  • Action: Prepare an equimolar mixture (100 µg/mL each) of Anisole, Fluoromethoxybenzene, Difluoromethoxybenzene, and Trifluoromethoxybenzene in methanol.

  • Causality: Co-injecting the analytes in a single mixture ensures they are subjected to the exact same thermodynamic and hydrodynamic conditions, eliminating run-to-run baseline drift errors.

Step 4: Execution on Dual Columns
  • Action: Execute the chromatographic run on a standard C18 column (150 x 4.6 mm, 5 µm). Record the retention times (

    
    ). Swap the column for a Pentafluorophenyl (PFP) column of identical dimensions and repeat the injection.
    
  • Causality: Running the exact same method on both columns isolates the "fluorophilic" effect. You will observe that the retention gap between anisole and trifluoromethoxybenzene widens significantly on the PFP column compared to the C18 column [4].

Step 5: Data Synthesis
  • Action: Calculate the capacity factor for each peak using the formula:

    
    .
    
  • Causality: Raw retention time (

    
    ) is system-dependent. Converting to 
    
    
    
    creates a universally comparable, dimensionless metric that self-validates the thermodynamic partitioning of the analytes, independent of flow rate or column volume.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [Link]

  • Title: The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC Source: PubMed Central (PMC) / Journal of Fluorine Chemistry URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

Sources

13C NMR spectral data for 1,5-dibromo-3-fluoro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural analysis and spectral comparison for 1,5-dibromo-3-fluoro-2-propoxybenzene , a specialized halogenated building block used in the synthesis of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors.

This guide is structured to assist medicinal chemists and analytical scientists in validating the structural integrity of this intermediate, specifically differentiating it from common analogs through high-resolution


 NMR interpretation.

Executive Summary: The Structural Validation Challenge

In high-value drug development, This compound (CAS 2413441-18-4) serves as a critical scaffold where the fluorine atom modulates metabolic stability and the propoxy group adjusts lipophilicity (LogP ~4.1).

The Challenge: Distinguishing this molecule from its close analogs (e.g., the methoxy variant or non-fluorinated isomers) relies heavily on interpreting the Carbon-Fluorine (C-F) coupling patterns . Unlike standard alkyl-benzenes, the


 NMR spectrum of this compound is defined by complex multiplets arising from scalar coupling (

), which must be deconvoluted to confirm regio-isomerism.

This guide provides a Predicted Reference Standard derived from high-fidelity experimental data of the methyl-ether analog, offering a self-validating protocol for structural confirmation.

Comparative Analysis: Propoxy-Scaffold vs. Alternatives

This section objectively compares the spectral performance and utility of the target molecule against its primary alternatives.

FeatureTarget: Propoxy-F-Dibromo Alt 1: Methoxy Analog Alt 2: Non-Fluorinated
Formula



Lipophilicity (LogP) ~4.14 (High Permeability)~3.5 (Moderate)~4.0
Spectral Fingerprint 9 Distinct Signals (3 Aliphatic)7 Distinct Signals (1 Aliphatic)Simple Singlets (No C-F Split)
Validation Difficulty High (Requires J-coupling analysis)ModerateLow
Metabolic Stability Enhanced (F blocks C3 oxidation)EnhancedLower (C3 susceptible)

Key Insight: The Propoxy chain adds three distinct aliphatic signals (


 75, 23, 10 ppm), providing a clearer confirmation of alkylation success compared to the single methoxy peak. However, the Fluorine  atom introduces splitting that reduces signal intensity, requiring higher scan counts (typically 1024+) for detection.

Experimental Protocol: High-Resolution Acquisition

To resolve the C-F coupling constants described below, standard "quick" NMR protocols are insufficient.

Methodology
  • Sample Preparation: Dissolve 30-50 mg of the compound in 0.6 mL of CDCl

    
     .
    
    • Why: CDCl

      
       is preferred over DMSO-d
      
      
      
      to prevent solvent viscosity broadening, ensuring the small
      
      
      and
      
      
      couplings are resolved.
  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for

      
      ).
      
    • Pulse Sequence: Proton-decoupled

      
       with NOE (typically zgpg30 or equivalent).
      
    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Expert Note: Fluorinated carbons have no attached protons and relax slowly (long

      
      ). A short D1 will suppress the crucial C-F doublet at ~155 ppm.
      
  • Processing: Apply an exponential line broadening (LB) of 1.0 Hz to improve S/N for the quaternary carbons.

Predicted Reference Data & Assignment Logic

Since direct library spectra are often proprietary, the following data is calculated based on the experimental shifts of the 1,3-dibromo-5-fluoro-2-methoxybenzene analog, corrected for the propoxy substituent effect.

Structure & Numbering
  • C1: Br-substituted (Meta to F)

  • C2: Propoxy-substituted (Ortho to F)

  • C3: Fluorine-substituted (Ipso)

  • C4: H-substituted (Ortho to F)

  • C5: Br-substituted (Meta to F)

  • C6: H-substituted (Para to F)

13C NMR Spectral Data Table (CDCl )
Carbon TypeShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
Aromatic C-F 158.5 Doublet (d)~248.0 C3 (Ipso). Distinctive large coupling. Low intensity.
Aromatic C-O 146.2 Doublet (d)~16.0 C2 (Ortho). Deshielded by Oxygen.
Aromatic C-H 122.5 Doublet (d)~24.0 C4 (Ortho). Shielded by F-ortho effect, split by F.
Aromatic C-H 128.5 Doublet (d)~8.0 C6 (Para). Standard aromatic C-H.
Aromatic C-Br 118.0 Doublet (d)~10.0 C1 (Meta). Shielded by Br heavy atom effect.
Aromatic C-Br 114.5 Doublet (d)~10.0 C5 (Meta). Distinct from C1 due to asymmetry.
Aliphatic O-CH

76.5 Singlet (s)-C7 (Propoxy

). Deshielded by Oxygen.
Aliphatic CH

23.2 Singlet (s)-C8 (Propoxy

).
Aliphatic CH

10.5 Singlet (s)-C9 (Propoxy

).

Note: The asymmetry caused by the propoxy group distinguishes C1 from C5 and C4 from C6. In a lower resolution scan, C1/C5 and C4/C6 might appear as overlapping multiplets.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for assigning the spectrum, highlighting the "Self-Validating" nature of the C-F coupling analysis.

NMR_Assignment Start Unknown Spectrum Analysis Aliphatic Check 10-80 ppm Region Start->Aliphatic Aromatic Check 110-160 ppm Region Start->Aromatic Propoxy 3 Signals (10, 23, 76 ppm)? CONFIRMS Propoxy Chain Aliphatic->Propoxy Matches Methoxy 1 Signal (~60 ppm)? WRONG ANALOG Aliphatic->Methoxy Mismatch CF_Split Identify Doublets with Large J (>200 Hz) Aromatic->CF_Split Ipso_C Peak at ~158 ppm (d, J~248) CONFIRMS C-F Bond CF_Split->Ipso_C Ortho_Meta Identify Smaller Couplings (J ~10-25 Hz) Ipso_C->Ortho_Meta Regio Asymmetry Check: Are C1/C5 distinct? Ortho_Meta->Regio

Figure 1: Decision tree for validating this compound using 13C NMR spectral features.

References

  • PubChem. 1,3-Dibromo-5-fluoro-2-methoxybenzene (CID 2773965) - Spectral Information. National Library of Medicine. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme, 2008. (Standard reference for C-F coupling constants).
  • Reich, H. J. WinPLT NMR Data Format & C-13 Chemical Shifts of Common Solvents. University of Wisconsin-Madison. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling 1,5-Dibromo-3-fluoro-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 1,5-Dibromo-3-fluoro-2-propoxybenzene

For drug development professionals and synthetic chemists, this compound is a highly valuable, polyhalogenated building block frequently utilized in transition-metal-catalyzed cross-coupling reactions. However, its specific structural motifs—a lipophilic propoxy chain combined with a heavily halogenated aromatic core—demand rigorous safety, handling, and disposal protocols. This guide provides a self-validating operational framework to ensure personnel safety, experimental integrity, and environmental compliance.

Compound Profile & Hazard Causality

Understanding the physicochemical nature of a compound is the first step in mitigating its risks.

ParameterSpecificationMechanistic Causality / Implication
CAS Number 2413441-18-4[1]Unique identifier for safety tracking and inventory management.
Molecular Formula C9H9Br2FO[1]High halogen content (two bromines, one fluorine).
Molecular Weight 311.97 g/mol [1]Heavy, dense organic compound; resulting vapors are heavier than air.
Storage Conditions Sealed, Dry, 2-8°C[1]Prevents thermal degradation and volatilization of the ether linkage.
Primary Hazards Skin/Eye Irritant (H315, H319)The lipophilic propoxy group facilitates rapid dermal penetration, while the halogenated ring disrupts lipid bilayers, causing acute cellular irritation and potential systemic toxicity[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for polyhalogenated aromatics. The following matrix outlines the required gear and the scientific rationale behind each choice[3].

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Viton™ or Butyl Rubber gloves (Primary); Double-gloved Nitrile (Secondary/Brief contact).Halogenated organic compounds rapidly permeate standard latex and thin nitrile membranes. Viton provides a superior, prolonged barrier against halogenated solvent penetration[2].
Eye Protection Snug-fitting, splash-proof chemical safety goggles.Protects against micro-droplet splashes and aerosolized dust during weighing, which can cause severe corneal irritation[2].
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat; closed-toe non-porous shoes.Synthetic fabrics can melt into the skin if exposed to reactive coupling reagents or flammable solvents often used alongside this compound[3].
Respiratory Certified Chemical Fume Hood (Face velocity >100 fpm).Vapors from halogenated organics are heavier than air and can act as central nervous system depressants. A fume hood ensures vapors are actively pulled away from the operator's breathing zone[3].

Operational Workflow & Step-by-Step Methodology

To maintain chemical integrity and operator safety, follow this procedural workflow when handling this compound.

Protocol A: Safe Dispensing and Handling

  • Pre-Operational Check: Verify that the chemical fume hood is fully operational with a face velocity exceeding 100 fpm[3]. Clear the workspace of incompatible materials (e.g., strong oxidizers or active metals).

  • Thermal Equilibration: Retrieve the sealed container from the 2-8°C refrigerator[1]. Place it in a desiccator and allow it to warm to room temperature (approx. 30 minutes). Causality: Opening a cold container in ambient air causes immediate atmospheric moisture condensation. This moisture can degrade the reagent and violently interfere with sensitive anhydrous cross-coupling reactions.

  • Don PPE: Equip Viton gloves, safety goggles, and a lab coat[2].

  • Dispensing: Inside the fume hood, carefully weigh the required mass using an anti-static weigh boat. Avoid rapid transfers that could aerosolize the compound.

  • Solvation: If dissolving the compound, add your solvent (e.g., THF, DCM, or Toluene) slowly. Note: When dissolved in halogenated solvents like Dichloromethane (DCM), the permeation risk through gloves increases exponentially, making Viton gloves strictly mandatory[4].

  • Post-Handling: Seal the primary container tightly, wrap the cap with Parafilm to exclude moisture, and return it immediately to 2-8°C storage[1].

Spill Response & Decontamination

In the event of a localized spill inside the fume hood:

Protocol B: Spill Containment

  • Isolate: Stop all active reactions. Keep the fume hood sash lowered to maximize exhaust efficiency and contain vapors.

  • Contain: Cover the spill with a compatible, non-reactive absorbent such as vermiculite or a proprietary chemical spill pad. Do not use combustible materials like paper towels for large spills of halogenated organics[2].

  • Neutralize & Clean: Once absorbed, carefully sweep the material into a designated hazardous waste bag. Wipe the contaminated surface with a rag lightly dampened with isopropanol to remove residual lipophilic traces.

  • Dispose: Treat all cleanup materials, including the gloves worn during the process, as Halogenated Organic Waste[5].

Waste Disposal Plan (EPA Compliance)

Improper disposal of halogenated compounds poses severe environmental and infrastructural risks.

  • Strict Segregation: this compound and any solvents used with it must be collected strictly in containers labeled "Halogenated Organic Waste" [5].

  • Causality for Segregation: The EPA mandates the separation of halogenated and non-halogenated wastes[6]. Mixing them significantly increases disposal costs[5]. More importantly, during the commercial incineration of waste, halogenated organics require specialized high-temperature scrubbers. If mixed with non-halogenated waste and incinerated at standard temperatures, they undergo incomplete combustion, leading to the atmospheric release of highly toxic, bioaccumulative dioxins and furans[6][7].

Operational Workflow Diagram

Workflow Storage 1. Storage Retrieval (2-8°C, Sealed) Equilibrate 2. Thermal Equilibration (Desiccator to RT) Storage->Equilibrate PPE 3. Don PPE (Viton Gloves, Goggles) Equilibrate->PPE Hood 4. Fume Hood Transfer (Face Velocity >100 fpm) PPE->Hood Dispense 5. Weighing & Dispensing (Avoid Aerosolization) Hood->Dispense Reaction 6. Chemical Reaction (e.g., Cross-Coupling) Dispense->Reaction Spill Spill Event? Dispense->Spill Waste 7. Halogenated Waste Segregation Reaction->Waste Spill->Reaction No Decon Decontamination (Absorbent & IPA Wash) Spill->Decon Yes Decon->Waste

Operational workflow for handling this compound from storage to disposal.

References

  • [6] Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse (U.S. EPA). URL:[Link]

  • [7] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. URL:[Link]

  • [3] Guidelines for Chemical Laboratory Safety in Secondary Schools. American Chemical Society (ACS). URL:[Link]

  • [2] Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. URL:[Link]

  • [4] The Gist of the List | ACS Chemical Health & Safety. American Chemical Society (ACS). URL:[Link]

Sources

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